Product packaging for HIV Protease Substrate IV(Cat. No.:CAS No. 128340-47-6)

HIV Protease Substrate IV

Cat. No.: B162301
CAS No.: 128340-47-6
M. Wt: 1090.3 g/mol
InChI Key: MJGGTDHEIUOPEB-WBMHOGBOSA-N
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Description

HIV Protease Substrate IV is a useful research compound. Its molecular formula is C49H83N15O13 and its molecular weight is 1090.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H83N15O13 B162301 HIV Protease Substrate IV CAS No. 128340-47-6

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGGTDHEIUOPEB-WBMHOGBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H83N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580456
Record name L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1090.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128340-47-6
Record name L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of HIV Protease Substrate IV

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols for HIV Protease Substrate IV, a tool for researchers, scientists, and drug development professionals studying HIV-1 protease. This substrate is available in two principal forms: a chromogenic version and a fluorogenic version based on Förster Resonance Energy Transfer (FRET).

Core Mechanism and Chemical Composition

This compound is a synthetic peptide designed to mimic a natural cleavage site of the HIV-1 protease, an enzyme essential for the viral life cycle. The core peptide sequence is H-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ . The key to its function lies in the cleavage of the peptide bond between the norleucine (Nle) and the p-nitro-phenylalanine (Phe(NO₂)) residues by the HIV-1 protease.

Chromogenic Substrate

The basic form of this compound acts as a chromogenic substrate. The hydrolysis of the peptide bond by HIV-1 protease separates the p-nitro-phenylalanine residue from the rest of the peptide. This cleavage event leads to a detectable change in absorbance, typically monitored around 300 nm, allowing for a spectrophotometric assay of the enzyme's activity.

Fluorogenic (FRET) Substrate: Anthranilyl-HIV Protease Substrate IV

For enhanced sensitivity, a fluorogenic version is utilized, commonly referred to as Anthranilyl-HIV Protease Substrate IV . In this variant, an anthraniloyl (2-aminobenzoyl or Abz) group is attached to the N-terminus of the peptide. This creates a FRET pair:

  • Fluorophore (Donor): The Anthraniloyl (Abz) group.

  • Quencher (Acceptor): The p-nitro-phenylalanine (Phe(NO₂)) residue.

In the intact peptide, the close proximity of the Abz and Phe(NO₂) groups (within 1-10 nm) allows for FRET to occur. The energy from the excited Abz fluorophore is transferred non-radiatively to the Phe(NO₂) quencher, effectively suppressing the fluorescence emission of the Abz group. When HIV-1 protease cleaves the peptide at the Nle-Phe(NO₂) bond, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of the Abz group, which can be monitored to quantify enzyme activity.

Data Presentation

The following table summarizes the quantitative data for both the chromogenic and fluorogenic (FRET) versions of this compound.

ParameterChromogenic SubstrateFluorogenic (Anthranilyl) FRET Substrate
Peptide Sequence H-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂Abz-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂
Molecular Formula C₄₉H₈₃N₁₅O₁₃C₅₆H₈₈N₁₆O₁₄
Molecular Weight ~1090.29 g/mol ~1209.4 g/mol
Cleavage Site Nle - Phe(NO₂)Nle - Phe(NO₂)
Detection Method Spectrophotometry (Absorbance)Fluorometry (Fluorescence Intensity)
Wavelengths Decrease in Absorbance at ~300 nmExcitation: ~320-340 nm, Emission: ~420-425 nm
Michaelis Constant (Kₘ) 128.6 ± 1.0 µMNot explicitly reported; expected to be in a similar µM range as the chromogenic version. For a similar substrate (Lys-Ala-Arg-Val-LeuNph-Glu-Ala-Met), the Kₘ is 22 µM[1].
Catalytic Constant (kcat) 1.067 ± 0.003 s⁻¹Not explicitly reported. For a similar substrate (Lys-Ala-Arg-Val-LeuNph-Glu-Ala-Met), the kcat is 20 s⁻¹[1].
Catalytic Efficiency (kcat/Kₘ) ~8.3 x 10³ M⁻¹s⁻¹Expected to be high, enabling sensitive detection.

Mandatory Visualizations

FRET_Mechanism FRET Mechanism of Anthranilyl-HIV Protease Substrate IV cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Abz Abz (Fluorophore) Peptide1 Peptide (KARV-Nle) Abz->Peptide1 HIV_Protease HIV-1 Protease Abz->HIV_Protease No_Fluorescence Quenched Fluorescence (FRET) Abz->No_Fluorescence Energy Transfer PheNO2 Phe(NO₂) (Quencher) Peptide1->PheNO2 Abz_cleaved Abz-Peptide (Fluorescent) Fluorescence Emitted Fluorescence (~425 nm) Abz_cleaved->Fluorescence PheNO2_cleaved Phe(NO₂)-Peptide HIV_Protease->Abz_cleaved HIV_Protease->PheNO2_cleaved Excitation Excitation Light (~340 nm) Excitation->Abz No_Fluorescence->PheNO2 Excitation2 Excitation Light (~340 nm) Excitation2->Abz_cleaved

Caption: FRET mechanism of Anthranilyl-HIV Protease Substrate IV.

Experimental_Workflow Experimental Workflow for HIV Protease FRET Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate, Enzyme, and Inhibitor Solutions Plate Pipette Substrate and Assay Buffer into Microplate Wells Reagents->Plate Preincubation Pre-incubate Plate at 37°C Plate->Preincubation Initiation Initiate Reaction by Adding HIV-1 Protease (and Inhibitor) Preincubation->Initiation Measurement Measure Fluorescence Kinetics (Ex: ~340 nm, Em: ~425 nm) over Time Initiation->Measurement Analysis Calculate Initial Velocity (V₀) and Determine Kinetic Parameters (Km, kcat, Ki) Measurement->Analysis

Caption: General experimental workflow for a FRET-based HIV protease assay.

Experimental Protocols

Protocol 1: Fluorogenic (FRET) Assay for HIV-1 Protease Activity

This protocol is adapted for Anthranilyl-HIV Protease Substrate IV and is suitable for determining kinetic parameters and screening for inhibitors.

Materials:

  • Anthranilyl-HIV Protease Substrate IV

  • Recombinant HIV-1 Protease

  • Assay Buffer: 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol

  • DMSO (for dissolving substrate and inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate (e.g., 1-2 mM in DMSO).

    • Dilute the HIV-1 protease stock solution to the desired final concentration (e.g., 20-70 nM) in cold assay buffer just before use.

    • Prepare serial dilutions of test inhibitors in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 98 µL of assay buffer to each well.

    • For inhibitor screening, add 2 µL of the inhibitor dilution (or DMSO for control) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 90 µL of the FRET substrate (diluted in assay buffer to the desired final concentration, e.g., 10-70 µM) to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 5-10 minutes) at 37°C. Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 425 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic parameter determination, plot V₀ against various substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and kcat.

    • For inhibitor analysis, plot V₀ against inhibitor concentration to determine IC₅₀ or Kᵢ values.

Protocol 2: Chromogenic Assay for HIV-1 Protease Activity

This protocol is for the non-fluorogenic version of this compound.

Materials:

  • This compound (H-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂)

  • Recombinant HIV-1 Protease

  • Assay Buffer: e.g., 100 mM sodium acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare a working solution of HIV-1 protease in assay buffer.

  • Assay Setup:

    • Add the assay buffer and substrate solution to the wells or cuvettes to the desired final volume and concentration.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Reaction Initiation:

    • Initiate the reaction by adding the HIV-1 protease solution.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 300 nm over time. The rate of decrease is proportional to the rate of substrate hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the absorbance vs. time plot.

    • Determine kinetic parameters (Kₘ and kcat) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

References

An In-depth Technical Guide to the Principle and Application of HIV Protease Substrate IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HIV Protease Substrate IV, a key tool in HIV research and antiretroviral drug development. It details the substrate's principle of action, presents quantitative data on its performance in comparison to other substrates, outlines detailed experimental protocols for its use, and provides visual representations of its mechanism and experimental workflow.

Core Principle of Action: Fluorescence Resonance Energy Transfer (FRET)

This compound is a fluorogenic substrate designed to measure the enzymatic activity of HIV-1 protease. Its functionality is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the substrate contains a fluorophore and a quencher molecule positioned in close proximity. This arrangement allows for the non-radiative transfer of energy from the excited fluorophore to the quencher, effectively suppressing any fluorescent signal.

The peptide sequence of the substrate is specifically designed to be recognized and cleaved by HIV-1 protease. Upon enzymatic cleavage, the fluorophore and quencher are separated. This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the activity of the HIV protease, providing a sensitive and continuous method for monitoring enzyme kinetics.[1][2][3]

The specific peptide sequence for a commonly referenced "this compound" is Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH2. Another variant includes an anthranilyl group.[] The core principle remains the same, relying on the cleavage of a specific peptide bond to separate a fluorophore/quencher pair.

Quantitative Data Presentation

The efficiency of various fluorogenic HIV protease substrates can be compared using their kinetic parameters. The following table summarizes key quantitative data for this compound and other commonly used substrates.

Substrate Name/SequenceFluorophore/Quencher Pairkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold Increase in FluorescenceReference(s)
Substrate ER (2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg)Abz/NO2-Phe-0.82.1 x 10⁷-[5]
Substrate QR (2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg)Abz/NO2-Phe-15--[5]
GSGIFLETSL-based substrate-7.4151.3 x 10⁶104[6][7]
DABCYL-GABA-SQNYPIVQ-EDANS (Substrate I)DABCYL/EDANS---40.0[8]
HiLyte Fluor™488/QXL™520 based FRET peptideHiLyte Fluor 488/QXL 520--32-fold higher than EDANS/DABCYL equivalent-[3]
Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-ArgEDANS/DABCYL-103--[9]

Note: Direct kinetic data for the specific "this compound" sequence was not available in the search results. The table provides data for comparable fluorogenic substrates to illustrate the range of performance.

Experimental Protocols

The following are detailed methodologies for conducting an HIV protease activity assay using a generic fluorogenic FRET substrate.

Materials and Reagents
  • HIV-1 Protease (recombinant)

  • Fluorogenic HIV Protease Substrate (e.g., this compound)

  • Assay Buffer: 0.1 M Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7. Some protocols suggest a pH of 5.5.[7][10]

  • Dimethyl Sulfoxide (DMSO) for dissolving the substrate.

  • 96-well black microplates, suitable for fluorescence measurements.

  • Fluorescence microplate reader with appropriate excitation and emission filters.

Preparation of Reagents
  • Assay Buffer: Prepare the assay buffer with all components and adjust the pH to the desired value (e.g., 4.7 or 5.5). The Dithiothreitol (DTT) should be added fresh before each experiment.

  • Substrate Stock Solution: Dissolve the lyophilized fluorogenic substrate in DMSO to a stock concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.

  • Enzyme Solution: Dilute the HIV-1 protease in the assay buffer to the desired working concentration. The final enzyme concentration in the assay will depend on the substrate kinetics and the sensitivity of the detection instrument, but is typically in the low nanomolar to picomolar range.[6][7]

Assay Procedure
  • Prepare Reaction Mix: In each well of the 96-well plate, prepare the reaction mixture. A typical reaction volume is 100-200 µL.

  • Add Substrate: Add the fluorogenic substrate to each well to a final concentration typically ranging from 1-20 µM. The optimal concentration should be determined empirically and is often close to the Km value of the substrate.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the diluted HIV-1 protease to each well.

  • Incubation and Measurement: Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (typically 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorophore/quencher pair used (e.g., for an EDANS/DABCYL pair, Ex=340 nm, Em=490 nm; for a HiLyte Fluor™488/QXL™520 pair, Ex=490 nm, Em=520 nm).[3][8]

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The enzyme activity can be calculated from this rate. For inhibitor screening, the assay is performed in the presence of various concentrations of the test compounds, and the inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models.[6]

Mandatory Visualizations

Principle of Action of this compound

FRET_Principle cluster_uncleaved Uncleaved Substrate cluster_cleaved Cleaved Substrate Fluorophore_un F Peptide_un Peptide Substrate Fluorophore_un->Peptide_un Quencher_un Q Peptide_un->Quencher_un label_no_fluorescence No Fluorescence (FRET) Fluorophore_cl F Peptide_frag1 Fragment 1 Fluorophore_cl->Peptide_frag1 Quencher_cl Q Peptide_frag2 Fragment 2 Peptide_frag2->Quencher_cl label_fluorescence Fluorescence HIV_Protease HIV Protease cluster_cleaved cluster_cleaved HIV_Protease->cluster_cleaved cluster_uncleaved cluster_uncleaved cluster_uncleaved->HIV_Protease Cleavage

Caption: FRET mechanism of this compound.

Experimental Workflow for HIV Protease Activity Assay

Assay_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Substrate to 96-well Plate A->B C Initiate Reaction with HIV Protease B->C D Kinetic Fluorescence Measurement (Ex/Em) C->D E Data Analysis (Calculate Initial Velocity) D->E

Caption: Workflow for a fluorometric HIV protease assay.

Logical Relationship in FRET-based Assay

Logical_Relationship Protease_Activity HIV Protease Activity Substrate_Cleavage Substrate Cleavage Protease_Activity->Substrate_Cleavage causes Fluorophore_Quencher_Separation Fluorophore-Quencher Separation Substrate_Cleavage->Fluorophore_Quencher_Separation leads to FRET_Disruption FRET Disruption Fluorophore_Quencher_Separation->FRET_Disruption results in Fluorescence_Increase Increase in Fluorescence FRET_Disruption->Fluorescence_Increase causes

Caption: Logical flow of the FRET-based detection.

References

Understanding HIV Protease Kinetics: A Technical Guide to Synthetic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for studying HIV protease kinetics using synthetic substrates. The HIV protease is a critical enzyme in the viral life cycle, and a thorough understanding of its kinetic properties is paramount for the development of effective antiretroviral therapies. This document details the experimental protocols for the most common assay types, presents key kinetic data for a variety of synthetic substrates and inhibitors, and provides visual workflows to facilitate a deeper understanding of the experimental processes.

Introduction to HIV Protease and Synthetic Substrates

The Human Immunodeficiency Virus (HIV) protease is an aspartic protease that plays an essential role in the maturation of the virus. It cleaves newly synthesized viral polyproteins into functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).

To study the activity of HIV protease and the efficacy of its inhibitors, researchers utilize synthetic substrates that mimic the natural cleavage sites of the viral polyproteins. These synthetic substrates are designed to produce a measurable signal upon cleavage, allowing for the quantification of enzyme kinetics. The two most prevalent types of synthetic substrates are fluorogenic and chromogenic substrates.

  • Fluorogenic Substrates: These substrates are based on the principle of Fluorescence Resonance Energy Transfer (FRET). They contain a fluorophore and a quencher molecule linked by a peptide sequence that is recognized and cleaved by the HIV protease. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored over time.[1]

  • Chromogenic Substrates: These substrates incorporate a chromophore, a molecule that undergoes a change in its light-absorbing properties upon cleavage. The hydrolysis of the peptide bond by the HIV protease leads to a change in absorbance at a specific wavelength, which can be measured using a spectrophotometer.[2]

The use of these synthetic substrates allows for the determination of key kinetic parameters, including the Michaelis constant (Km), the catalytic rate constant (kcat), and the inhibition constant (Ki) for various inhibitors.

Experimental Protocols

This section provides detailed methodologies for performing FRET-based and spectrophotometric assays to measure HIV protease activity.

Fluorogenic (FRET-based) Assay

This protocol is adapted from commercially available kits and published research.[3][4]

2.1.1. Principle

The FRET-based assay relies on an internally quenched fluorescent substrate. The substrate consists of a peptide containing the HIV protease cleavage site, flanked by a fluorescent donor molecule (e.g., EDANS) and a quencher molecule (e.g., DABCYL). When the substrate is intact, the energy from the excited donor is transferred to the quencher, and no fluorescence is emitted. Upon cleavage by HIV protease, the donor and quencher are separated, and the donor's fluorescence can be detected.[1]

2.1.2. Reagent Preparation

  • Assay Buffer: 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, pH adjusted to the desired value (typically 4.7-6.0). Store at 4°C.

  • Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.

  • Enzyme Stock Solution: Reconstitute purified recombinant HIV-1 protease in an appropriate buffer (e.g., 20 mM MES, pH 6.0, 10% glycerol, 0.1% Triton X-100). Determine the active enzyme concentration by titration. Store in aliquots at -80°C.

  • Inhibitor Stock Solution (for Ki determination): Dissolve the inhibitor in DMSO to a high concentration (e.g., 10-100 mM). Prepare serial dilutions in DMSO. Store at -20°C.

2.1.3. Assay Procedure

  • Prepare a reaction mixture in a 96-well black microplate. For each well, add:

    • Assay Buffer

    • Desired concentration of inhibitor (or DMSO for control)

    • Purified HIV-1 protease (final concentration typically in the low nanomolar range)

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be varied to determine Km, or kept below Km for inhibitor screening.

  • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 15-30 minutes). The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).

  • Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

2.1.4. Troubleshooting

  • High Background Fluorescence: Substrate may be degraded. Use fresh substrate and protect from light. Check for autofluorescence of compounds.

  • No or Low Signal: Enzyme may be inactive. Use a fresh aliquot of enzyme and ensure proper storage. Check the plate reader settings.

  • Non-linear Reaction Progress Curves: Substrate depletion or product inhibition. Use lower enzyme concentrations or shorter reaction times.

Spectrophotometric (Chromogenic) Assay

This protocol is based on published methodologies using chromogenic substrates.[2]

2.2.1. Principle

This assay utilizes a synthetic peptide substrate that contains a p-nitroaniline (pNA) or other chromogenic group at the P1' position of the cleavage site. Cleavage of the peptide bond by HIV protease releases the chromogenic group, resulting in an increase in absorbance at a specific wavelength (e.g., 405-410 nm for pNA).

2.2.2. Reagent Preparation

  • Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7. Store at 4°C.

  • Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met, where Nph is p-nitrophenylalanine) in DMSO to a concentration of 10-50 mM. Store at -20°C.[2]

  • Enzyme Stock Solution: Prepare as described for the fluorogenic assay.

  • Inhibitor Stock Solution: Prepare as described for the fluorogenic assay.

2.2.3. Assay Procedure

  • Set up the reaction in a UV-transparent 96-well plate or cuvettes.

  • To each well or cuvette, add:

    • Assay Buffer

    • Desired concentration of inhibitor (or DMSO for control)

    • Chromogenic substrate at various concentrations.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a small volume of the HIV-1 protease stock solution.

  • Immediately place the plate or cuvettes in a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at the appropriate wavelength (e.g., 300-410 nm, depending on the substrate) over time.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the released chromophore.

2.2.4. Troubleshooting

  • High Background Absorbance: Substrate instability or interfering compounds. Run a blank without the enzyme.

  • Low Signal-to-Noise Ratio: Use a higher concentration of substrate or a more sensitive substrate. Ensure the spectrophotometer is properly calibrated.

  • Precipitation of Substrate or Inhibitor: High concentrations of hydrophobic compounds can lead to precipitation. Reduce the final concentration or increase the percentage of DMSO in the final reaction volume (while accounting for its potential inhibitory effects).

Data Presentation: Kinetic Parameters

The following tables summarize the kinetic parameters for various synthetic substrates and the inhibition constants for several clinically relevant HIV protease inhibitors. These values are compiled from multiple sources and should be used for comparative purposes, as absolute values can vary with experimental conditions.

Table 1: Kinetic Parameters of Synthetic Substrates for HIV-1 Protease

Substrate SequenceAssay TypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂HPLC~2000--[1]
Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-MetChromogenic22209.1 x 10⁵[2]
Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-ArgFluorogenic (FRET)103 ± 8--[5]
2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-ArgFluorogenic15--[4]
2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Glu-ArgFluorogenic0.8-2.1 x 10⁷[4]

Table 2: Inhibition Constants (Ki) of FDA-Approved Drugs for HIV-1 Protease

InhibitorSynthetic Substrate UsedKi (nM)Reference(s)
SaquinavirVarious0.1 - 0.6[5]
RitonavirVarious0.015 - 1.5[5]
IndinavirVarious0.2 - 2.0[5]
NelfinavirVarious0.5 - 2.0[5]
AmprenavirVarious0.4 - 1.0[5]
LopinavirVarious0.007 - 0.7[5]
AtazanavirVarious0.05 - 1.0[5]
TipranavirVarious0.01 - 0.45[5]
DarunavirVarious0.003 - 0.17[5]

Visualization of Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the underlying principles of the assays described.

FRET_Assay_Principle cluster_Signal Fluorescence Signal Intact Fluorophore-Peptide-Quencher Cleaved_F Fluorophore-Peptide Intact->Cleaved_F HIV Protease Cleavage Cleaved_Q Quencher No_Signal No/Low Fluorescence (FRET) Intact->No_Signal Signal High Fluorescence Cleaved_F->Signal

Principle of the FRET-based HIV protease assay.

Chromogenic_Assay_Principle cluster_Signal Absorbance Signal Intact Peptide-Chromophore (e.g., pNA) Cleaved_P Peptide Intact->Cleaved_P HIV Protease Cleavage Cleaved_C Released Chromophore Low_Absorbance Low Absorbance Intact->Low_Absorbance High_Absorbance Increased Absorbance (at specific λ) Cleaved_C->High_Absorbance

Principle of the chromogenic HIV protease assay.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions B Dispense Buffer, Inhibitor, and Enzyme into Microplate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Monitor Signal Change (Fluorescence or Absorbance) in Kinetic Mode D->E F Calculate Initial Velocity (v₀) E->F G Plot v₀ vs. [Inhibitor] F->G H Determine IC₅₀ and Ki G->H

General workflow for HIV protease inhibitor screening.

References

Navigating HIV Protease Activity: A Technical Guide to Preliminary Studies with HIV Protease Substrate IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational methodologies and applications of HIV Protease Substrate IV, a critical tool in the ongoing development of novel antiretroviral therapies. This document provides a comprehensive overview of experimental protocols, quantitative data analysis from analogous substrates, and the intricate signaling pathways influenced by HIV-1 protease activity.

Introduction to this compound

This compound is a synthetic oligopeptide designed to mimic a natural cleavage site of the HIV-1 protease. Its primary application lies in biochemical assays to determine the efficacy of potential HIV protease inhibitors. The substrate is engineered with a fluorophore and a quencher at its termini. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. This direct relationship between substrate cleavage and fluorescence intensity allows for the continuous and sensitive monitoring of enzyme activity.

Quantitative Analysis of HIV Protease Activity

Substrate SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH213002519,200
Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH28001.82,250
Ac-Thr-Ile-Nle-(p-NO2)Phe-Gln-Arg-NH2232.9126,000
Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH2Not ReportedNot ReportedNot Reported

Note: The kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.

Experimental Protocols

The following protocols outline the general procedures for conducting a fluorometric HIV-1 protease activity assay and an inhibitor screening assay using a synthetic peptide substrate like this compound.

Protocol 1: HIV-1 Protease Activity Assay (Fluorometric)

This protocol is adapted from commercially available assay kits and is suitable for determining the activity of purified HIV-1 protease or for detecting its presence in biological samples.

Materials:

  • HIV-1 Protease, recombinant

  • This compound

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the HIV-1 protease to the desired concentration in cold assay buffer.

  • Assay Reaction:

    • Add 50 µL of diluted HIV-1 protease to each well of the microplate.

    • For a negative control, add 50 µL of assay buffer without the enzyme.

    • Initiate the reaction by adding 50 µL of the this compound solution to each well.

  • Measurement:

    • Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the substrate's fluorophore (e.g., Ex/Em = 330/450 nm).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

    • The enzyme activity can be expressed as relative fluorescence units per minute (RFU/min).

Protocol 2: HIV-1 Protease Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of HIV-1 protease.

Materials:

  • Same as Protocol 1

  • Test compounds (potential inhibitors)

  • Known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

  • Assay Reaction:

    • In the wells of a 96-well plate, add 40 µL of diluted HIV-1 protease.

    • Add 10 µL of the diluted test compounds or control inhibitor to the respective wells.

    • Include a "no inhibitor" control containing 10 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate and Measure:

    • Initiate the reaction by adding 50 µL of the this compound solution to each well.

    • Measure the fluorescence intensity kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the "no inhibitor" control.

    • Determine the IC50 value for each active compound, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for inhibitor screening and the signaling pathways affected by HIV-1 protease activity within a host cell.

Experimental Workflow: HIV Protease Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare Reagents: - HIV-1 Protease - this compound - Assay Buffer plate Plate Setup: - Add Protease - Add Compounds/Controls reagents->plate compounds Prepare Test Compounds and Controls compounds->plate preincubation Pre-incubate at 37°C plate->preincubation initiation Initiate with Substrate preincubation->initiation measurement Kinetic Fluorescence Reading (Ex/Em = 330/450 nm) initiation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis

Caption: Workflow for screening HIV-1 protease inhibitors.

Signaling Pathway: HIV-1 Protease-Induced Apoptosis

HIV-1 protease can induce apoptosis in infected cells through the cleavage of key cellular proteins. This diagram illustrates the pathways involving procaspase 8 and Bcl-2.

G cluster_caspase Procaspase 8 Pathway cluster_bcl2 Bcl-2 Pathway HIV_Protease HIV-1 Protease Procaspase8 Procaspase 8 HIV_Protease->Procaspase8 cleavage Bcl2 Bcl-2 (anti-apoptotic) HIV_Protease->Bcl2 cleavage Casp8p41 Casp8p41 (active fragment) Procaspase8->Casp8p41 Mitochondrion Mitochondrion Casp8p41->Mitochondrion activation Bcl2->Mitochondrion inhibits Cleaved_Bcl2 Cleaved Bcl-2 (inactive) Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis activates caspase cascade

Caption: HIV-1 protease-induced apoptosis pathways.

Logical Relationship: CARD8 Inflammasome Activation by HIV-1 Protease

Recent studies have shown that the CARD8 inflammasome can sense HIV-1 protease activity, leading to pyroptosis, a form of inflammatory cell death.

G HIV_Protease Intracellular HIV-1 Protease CARD8 CARD8 HIV_Protease->CARD8 cleavage Cleaved_CARD8 Cleaved CARD8 CARD8->Cleaved_CARD8 Proteasome Proteasome Cleaved_CARD8->Proteasome degradation UPA_CARD UPA-CARD fragment (bioactive) Proteasome->UPA_CARD release Inflammasome Inflammasome Assembly UPA_CARD->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis

Caption: CARD8 inflammasome activation by HIV-1 protease.

Conclusion

This compound remains a valuable reagent for the preliminary assessment of HIV-1 protease activity and the screening of potential inhibitors. While specific published kinetic data for this substrate is limited, the methodologies and comparative data from analogous substrates provide a solid foundation for its use in research and drug development. Furthermore, understanding the downstream cellular consequences of HIV-1 protease activity, such as the induction of apoptosis and pyroptosis, opens new avenues for therapeutic intervention. This guide serves as a comprehensive resource for researchers employing this and similar substrates in their efforts to combat HIV/AIDS.

A Technical Guide to FRET-Based HIV Protease Assays: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET)-based assays for the study of Human Immunodeficiency Virus (HIV) protease activity. This guide covers the core principles, detailed experimental methodologies, quantitative data presentation, and visual representations of key processes to aid researchers in the development and implementation of robust and sensitive HIV protease assays.

Core Principles of FRET-Based HIV Protease Assays

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In the context of HIV protease assays, a synthetic peptide substrate is designed to contain a FRET donor and acceptor pair. This peptide sequence is specifically recognized and cleaved by the HIV protease.

In its intact state, the close proximity of the donor and acceptor allows for efficient FRET, resulting in the emission of the acceptor fluorophore upon excitation of the donor. When the HIV protease cleaves the peptide substrate, the donor and acceptor are separated, disrupting FRET. This disruption leads to a measurable change in the fluorescence signal, either an increase in the donor's fluorescence emission or a decrease in the acceptor's fluorescence emission. This change in fluorescence is directly proportional to the protease activity, allowing for quantitative analysis.[1][2]

The choice of the FRET pair is critical for assay sensitivity and performance. Commonly used pairs include EDANS/DABCYL and HiLyte Fluor™488/QXL™520, with the latter offering improved quantum yield and longer wavelengths to minimize interference from autofluorescence.[3] Genetically encoded FRET probes using fluorescent proteins like AcGFP1 and mCherry have also been developed for in vivo studies.[1]

Quantitative Data for FRET-Based HIV Protease Assays

The selection of an appropriate substrate is paramount for a successful FRET-based HIV protease assay. The following tables summarize key quantitative data for commonly used FRET substrates and the inhibitory activity of known HIV protease inhibitors.

Table 1: Kinetic Parameters of FRET Substrates for HIV-1 Protease

Substrate SequenceFRET Pair (Donor/Acceptor)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂Abz/NO₂-Phe157.44.9 x 10⁵[4]
DABCYL-GABA-SQNYPIVQ-EDANSEDANS/DABCYL---[5]
QXL 520-GABA-SFNFPQITK-HiLyte Fluor 488-NH₂HiLyte Fluor 488/QXL 520--1.089 x 10⁴[4]
ATIMMQRGAcGFP1/mCherry---[1]

Note: "Nle" stands for Norleucine and "Abz" for 2-aminobenzoyl. Kinetic parameters can vary depending on assay conditions.

Table 2: IC₅₀ Values of HIV Protease Inhibitors Determined by FRET Assays

InhibitorFRET SubstrateIC₅₀ (nM)Assay ConditionsReference
RitonavirAcGFP1/mCherry-based probe~10,000In vitro, 37°C[1]
AmprenavirFluorogenic peptide135,000 (pM)pH 4.7, 37°C[4]
DarunavirFluorogenic peptide10,000 (pM)pH 4.7, 37°C[4]
TipranavirFluorogenic peptide82,000 (pM)pH 4.7, 37°C[4]

Note: IC₅₀ values are highly dependent on the specific substrate and assay conditions used.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro FRET-based HIV protease inhibitor screening assay.

Reagents and Materials
  • HIV-1 Protease: Recombinant, purified enzyme.

  • FRET Substrate: Lyophilized peptide substrate with a donor and acceptor pair.

  • Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.[4] (Note: Optimal pH and buffer composition may vary depending on the specific protease and substrate).

  • Inhibitors: Test compounds and a known HIV protease inhibitor (e.g., Pepstatin A) as a positive control.

  • DMSO: For dissolving substrates and inhibitors.

  • 96-well or 384-well black microplates: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair.

Experimental Procedure
  • Reagent Preparation:

    • Reconstitute the lyophilized HIV-1 protease in an appropriate buffer to the desired stock concentration. Aliquot and store at -80°C.

    • Dissolve the FRET substrate in DMSO to create a stock solution. Further dilute in assay buffer to the final working concentration (typically in the low micromolar range).

    • Dissolve test compounds and control inhibitors in DMSO to prepare stock solutions. Create a dilution series for IC₅₀ determination.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: Assay buffer, test compound at various concentrations, and HIV-1 protease solution.

      • Positive control wells: Assay buffer, a known HIV protease inhibitor, and HIV-1 protease solution.

      • Negative control (no inhibitor) wells: Assay buffer, DMSO (vehicle control), and HIV-1 protease solution.

      • Blank (no enzyme) wells: Assay buffer and FRET substrate solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation and emission wavelengths will depend on the specific FRET pair used (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520).[3]

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (rate of fluorescence change) from the linear portion of the kinetic curve.

    • Subtract the background fluorescence from the blank wells.

    • Normalize the reaction velocities of the test wells to the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Mechanism of a FRET-based HIV protease assay.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow cluster_data Data Output A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense into Microplate (Controls and Test Compounds) A->B C Pre-incubate Plate (Enzyme-Inhibitor Interaction) B->C D Initiate Reaction (Add FRET Substrate) C->D E Kinetic Fluorescence Reading D->E F Data Analysis (Calculate Velocities, % Inhibition) E->F H Kinetic Curves E->H G Determine IC50 Values F->G I Dose-Response Curve F->I J IC50 Value G->J

Caption: General workflow for a FRET-based HIV protease inhibitor screening assay.

Logical_Relationship Protease HIV Protease Activity Cleavage Substrate Cleavage Protease->Cleavage FRET_Change Decrease in FRET Cleavage->FRET_Change Fluorescence_Signal Increase in Donor Fluorescence FRET_Change->Fluorescence_Signal Inhibitor Protease Inhibitor Inhibitor->Protease Inhibits

Caption: Logical relationship of components in an inhibited FRET-based HIV protease assay.

References

Methodological & Application

Application Notes and Protocols for HIV Protease Substrate IV in Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational processing of the Gag and Gag-Pol polyproteins. This cleavage is essential for the maturation of the virus into an infectious virion.[1][2] As such, HIV-1 protease is a prime target for antiretroviral therapies. The development of potent and specific inhibitors against this enzyme has been a cornerstone of HIV/AIDS treatment.

This document provides a detailed protocol for an in vitro assay to screen for inhibitors of HIV-1 protease using a specific fluorogenic substrate, HIV Protease Substrate IV. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), which allows for a continuous and sensitive measurement of the enzyme's activity.[3][4]

This compound is a synthetic peptide with the sequence: H-Lys-Ala-Arg-Val-Nle-Phe(4-NO2)-Glu-Ala-Nle-NH2

In a typical FRET-based assay, a similar peptide sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][4]

Principle of the Assay

The inhibitor screening assay utilizes the FRET mechanism to quantify the enzymatic activity of HIV-1 protease. A fluorogenic peptide substrate, analogous in principle to this compound, contains a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) on opposite sides of the cleavage site.

  • No Inhibition: In the absence of an inhibitor, HIV protease cleaves the substrate, separating the fluorophore from the quencher. This leads to a time-dependent increase in fluorescence.

  • Inhibition: In the presence of an inhibitor, the activity of HIV protease is reduced or completely blocked. This results in a decrease or absence of substrate cleavage, and consequently, a lower rate of fluorescence increase.

By measuring the fluorescence intensity over time, the inhibitory potential of test compounds can be determined.

Data Presentation

The efficacy of HIV protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-characterized HIV protease inhibitors, providing a benchmark for comparison with novel compounds.

InhibitorIC50 (nM)
Lopinavir0.69
Ritonavir4.0
Saquinavir~1.0
Indinavir~1.0
Nelfinavir~2.0
Amprenavir135 pM
Darunavir10 pM
Tipranavir82 pM

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme lot.[5][6]

Experimental Protocols

This section provides a detailed methodology for performing the HIV protease inhibitor screening assay.

Materials and Reagents
  • Recombinant HIV-1 Protease

  • This compound (or a similar FRET-based substrate)

  • Assay Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, 1 mg/mL BSA, pH 4.7.[6]

  • Dimethyl Sulfoxide (DMSO)

  • Test compounds (potential inhibitors)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[6][7]

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. On the day of the experiment, allow the buffer to equilibrate to room temperature.

  • HIV-1 Protease: Reconstitute the lyophilized enzyme in the assay buffer to the desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • HIV Protease Substrate: Dissolve the substrate in DMSO to create a stock solution (e.g., 1 mM). Store this stock solution at -20°C, protected from light. On the day of the experiment, dilute the stock solution to the desired working concentration in the assay buffer.

  • Test Compounds and Controls: Dissolve the test compounds and the positive control inhibitor in DMSO to create stock solutions. Prepare a serial dilution of each compound in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure

The following protocol is designed for a 96-well plate format.

  • Prepare the Plate Layout: Designate wells for the following:

    • Blank: Contains assay buffer and substrate, but no enzyme.

    • Enzyme Control (100% activity): Contains assay buffer, enzyme, and substrate.

    • Positive Control: Contains assay buffer, enzyme, substrate, and a known inhibitor.

    • Test Compounds: Contains assay buffer, enzyme, substrate, and the test compound at various concentrations.

  • Add Reagents to the Plate:

    • Add 80 µL of assay buffer to all wells.

    • Add 10 µL of the test compound dilutions, positive control, or DMSO (for the enzyme control) to the appropriate wells.

    • Add 10 µL of the diluted HIV-1 protease solution to all wells except the blank wells.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the diluted HIV protease substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 110 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the substrate's FRET pair (e.g., Ex/Em = 340/490 nm).[6][8]

Data Analysis
  • Calculate the Initial Reaction Rate (Velocity):

    • For each well, plot the fluorescence intensity against time.

    • Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial reaction rate (V) in Relative Fluorescence Units (RFU) per minute.

  • Calculate Percent Inhibition:

    • Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:

      Where:

      • V_inhibitor is the initial rate in the presence of the test compound.

      • V_blank is the initial rate of the blank well.

      • V_enzyme_control is the initial rate of the enzyme control well.[9]

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[10][11]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Compounds, & Enzyme to Plate prep_buffer->add_reagents prep_enzyme Prepare HIV Protease Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution initiate_reaction Add Substrate to Initiate Reaction prep_substrate->initiate_reaction prep_compounds Prepare Test Compounds & Controls prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence calc_rate Calculate Initial Reaction Rate measure_fluorescence->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for HIV protease inhibitor screening.

HIV Protease Signaling Pathway

Caption: HIV Gag-Pol polyprotein processing by HIV protease.

References

Measuring HIV Protease Activity: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Quantification of HIV Protease Activity and Inhibition

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for measuring the enzymatic activity of HIV-1 protease. Accurate measurement of protease activity is crucial for understanding its role in the viral life cycle and for the discovery and development of novel antiretroviral inhibitors.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1][2] It is responsible for the post-translational cleavage of the Gag and Gag-Pol polyprotein precursors into mature, functional proteins, a process vital for the production of infectious virions.[3][4][5] Consequently, HIV-1 protease is a primary target for antiretroviral therapy. This guide details the most common in vitro and cell-based methods for assessing HIV protease activity, providing step-by-step protocols and data interpretation guidelines.

Principle of Assays

The majority of HIV protease activity assays rely on the cleavage of a specific peptide substrate that mimics a natural cleavage site within the Gag or Gag-Pol polyproteins.[4][6] Upon cleavage by the protease, a detectable signal is generated, which is proportional to the enzyme's activity. The most prevalent methods include Fluorescence Resonance Energy Transfer (FRET), colorimetric, and High-Performance Liquid Chromatography (HPLC)-based assays.

I. Fluorometric Assay using FRET

This is one of the most common and sensitive methods for continuous measurement of HIV protease activity, well-suited for high-throughput screening of inhibitors.[4][6][7]

Principle

The assay utilizes a synthetic peptide substrate labeled with a fluorescent donor (fluorophore) and a quencher molecule.[6] In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence via FRET. When HIV protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be measured over time.[6][7]

Experimental Workflow

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Enzyme Plate_Setup Pipette Reagents into 96-well Plate Reagent_Prep->Plate_Setup Compound_Prep Prepare Test Compounds (Inhibitors) Compound_Prep->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Fluorescence_Read Measure Fluorescence (kinetic mode) Incubation->Fluorescence_Read Data_Analysis Calculate Activity/ Inhibition Fluorescence_Read->Data_Analysis

Caption: Workflow for a FRET-based HIV protease activity assay.

Protocol
  • Reagent Preparation :

    • Prepare 1X Assay Buffer by diluting a concentrated stock. A typical buffer may contain sodium acetate and DTT.[6]

    • Reconstitute the lyophilized HIV-1 protease in a dilution buffer to the desired concentration. Keep the enzyme on ice.[2]

    • Thaw the FRET peptide substrate and fluorescence standard at room temperature, protected from light.[7]

  • Standard Curve Preparation :

    • Prepare a dilution series of the fluorescence standard (e.g., free fluorophore) in the assay buffer to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

  • Assay Procedure in a 96-well Plate :

    • Add test compounds (potential inhibitors) at various concentrations to the appropriate wells. Include a solvent control.

    • Add the diluted HIV-1 protease to all wells except the blank.

    • Add the FRET substrate to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement :

    • Measure the fluorescence intensity kinetically at 37°C for 1-3 hours.[1] The excitation and emission wavelengths depend on the specific fluorophore-quencher pair used (see table below).

    • Choose two time points in the linear range of the reaction to calculate the rate of substrate cleavage.[1]

  • Data Analysis :

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the rate of reaction (ΔRFU/Δt).

    • For inhibitor screening, calculate the percentage of inhibition relative to the enzyme control (no inhibitor).

    • Determine the IC50 value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary
Assay TypeSubstrate TypeExcitation (nm)Emission (nm)Reference
Fluorometric (FRET)EDANS/DABCYL340490[6][7]
Fluorometric (FRET)Generic Fluorophore330450[1][2]
Fluorometric (FRET)HiLyte™ Fluor 488/QXL™ 520490520[8]

II. Colorimetric Assay

Colorimetric assays offer a simpler, endpoint alternative to fluorometric methods and are suitable for laboratories without access to a fluorescence plate reader.

Principle

This method often uses a casein-based substrate. The protease cleaves the casein into smaller, trichloroacetic acid (TCA)-soluble peptides. These peptides contain aromatic amino acids (tyrosine and tryptophan) that react with Folin & Ciocalteu's (F-C) reagent to produce a blue color, which can be quantified by measuring the absorbance.[9]

Experimental Workflow

Colorimetric_Assay_Workflow cluster_prep Reaction Setup cluster_stop Reaction Termination & Precipitation cluster_detection Detection Reaction_Mix Combine Substrate, Buffer, and Enzyme Incubate_37C Incubate at 37°C Reaction_Mix->Incubate_37C Add_TCA Add TCA to Stop Reaction Incubate_37C->Add_TCA Centrifuge Centrifuge to Pellet Uncut Substrate Add_TCA->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Add_FC_Reagent Add F-C Reagent & Sodium Carbonate Supernatant_Transfer->Add_FC_Reagent Read_Absorbance Read Absorbance at 660 nm Add_FC_Reagent->Read_Absorbance

Caption: Workflow for a colorimetric HIV protease activity assay.

Protocol
  • Reagent Preparation :

    • Prepare the casein substrate solution in the appropriate buffer.

    • Prepare a tyrosine standard solution for generating a standard curve.

    • Prepare the TCA and F-C reagent solutions.

  • Assay Procedure :

    • Pipette the substrate solution into test tubes or a 96-well plate.

    • Add the enzyme solution (and inhibitors if applicable) to the substrate and mix.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).

    • Stop the reaction by adding TCA. This will precipitate the uncleaved casein.

    • Incubate to allow for complete precipitation, then centrifuge to pellet the precipitate.[10]

  • Color Development and Measurement :

    • Carefully transfer the supernatant, which contains the cleaved peptides, to a new tube or plate.

    • Add sodium carbonate solution followed by the F-C reagent.

    • Incubate at room temperature for color development.

    • Measure the absorbance at 660 nm using a spectrophotometer or microplate reader.[9]

  • Data Analysis :

    • Create a standard curve using the tyrosine standard.

    • Subtract the absorbance of the blank (no enzyme) from the sample readings.

    • Use the standard curve to determine the amount of tyrosine equivalents released in your samples.

    • Calculate the protease activity, often defined as the amount of tyrosine released per minute under the specified conditions.[9]

III. HPLC-Based Assay

This method provides a highly accurate and direct way to measure substrate cleavage by separating and quantifying the substrate and its cleavage products.

Principle

A reaction mixture containing the HIV protease and a specific peptide substrate is incubated. The reaction is then stopped, and the mixture is injected into an HPLC system. The substrate and its cleavage products are separated based on their physicochemical properties (e.g., hydrophobicity) on a reverse-phase column and detected by UV absorbance.[11][12] The rate of product formation or substrate consumption is used to determine the enzyme's activity.

Protocol
  • Reaction Setup :

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 5.6).[11]

    • Combine the buffer, a known concentration of the peptide substrate, and the HIV protease in a microcentrifuge tube.

    • Incubate the reaction at 37°C for a specific time.[11][12]

  • Reaction Termination :

    • Stop the reaction by adding a strong acid, such as trifluoroacetic acid (TFA), or guanidine-HCl.[11][12]

  • HPLC Analysis :

    • Inject an aliquot of the reaction mixture onto a C18 reverse-phase HPLC column.[11][12]

    • Separate the substrate and products using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of TFA.[11][12]

    • Monitor the elution profile by measuring the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis :

    • Identify the peaks corresponding to the substrate and the cleavage products based on their retention times (determined using standards).

    • Integrate the peak areas to quantify the amount of substrate remaining and product formed.

    • Calculate the initial velocity of the reaction from the amount of product formed over time.

IV. Cell-Based Assays

Cell-based assays are valuable for assessing protease activity and inhibitor efficacy in a more physiologically relevant context.[3]

Principle

These assays often involve the expression of a fusion protein in mammalian cells. For example, a reporter protein like Green Fluorescent Protein (GFP) can be fused to the HIV protease.[3] In the absence of an inhibitor, the protease autocatalytically cleaves itself, leading to the degradation of the GFP and a low fluorescence signal. When a potent inhibitor is present, the protease is inactive, the fusion protein remains intact, and a strong GFP signal can be detected and quantified by flow cytometry or fluorescence microscopy.[3][13]

Logical Relationship of a Cell-Based Assay

Cell_Based_Assay_Logic cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor Expression1 Expression of Protease-GFP Fusion Autocleavage Protease Autocleavage Expression1->Autocleavage Degradation GFP Degradation Autocleavage->Degradation No_Signal No/Low Fluorescence Degradation->No_Signal Expression2 Expression of Protease-GFP Fusion Inhibition Protease Inhibition Expression2->Inhibition Intact_Fusion Intact Fusion Protein Inhibition->Intact_Fusion High_Signal High Fluorescence Intact_Fusion->High_Signal

Caption: Logic of a cell-based HIV protease assay using a fluorescent reporter.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or low enzyme activity Inactive enzymeEnsure proper storage of the enzyme (-80°C). Avoid repeated freeze-thaw cycles.[2] Use a fresh aliquot.
Incorrect buffer pH or compositionVerify the pH of the assay buffer. Ensure all components (e.g., DTT) are added correctly.
Substrate degradationStore substrate protected from light and at the recommended temperature.
High background signal Autohydrolysis of substrateRun a control without the enzyme to determine the rate of spontaneous substrate cleavage.
Contaminated reagentsUse fresh, high-quality reagents and sterile water.
Compound autofluorescenceScreen test compounds for intrinsic fluorescence at the assay wavelengths.
Erratic readings Pipetting errorsUse calibrated pipettes and proper technique. Prepare a master mix for enzyme and substrate addition.
Air bubbles in wellsBe careful not to introduce bubbles when pipetting. Centrifuge the plate briefly if needed.
Temperature fluctuationsEnsure the plate reader is equilibrated to the correct temperature (37°C).

Conclusion

The choice of assay for measuring HIV protease activity depends on the specific research question, available instrumentation, and desired throughput. FRET-based assays are ideal for high-throughput screening of inhibitors due to their sensitivity and continuous nature. Colorimetric and HPLC-based methods provide robust alternatives for endpoint measurements and detailed kinetic analysis, respectively. Cell-based assays offer a more physiologically relevant system to validate the efficacy of potential drug candidates. By following these detailed protocols and considering the potential pitfalls, researchers can obtain reliable and reproducible data on HIV protease activity.

References

Practical Applications of HIV Protease Substrate IV in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] This makes it a prime target for antiretroviral therapy. HIV Protease Substrate IV is a synthetic peptide designed to mimic a natural cleavage site of the HIV-1 protease. Its structure, H-Lys-Ala-Arg-Val-Nle-Phe(4-NO₂)-Glu-Ala-Nle-NH₂, allows it to be specifically recognized and cleaved by the enzyme. This property makes it an invaluable tool in drug discovery for the development of novel HIV protease inhibitors.

This document provides detailed application notes and experimental protocols for the practical use of this compound in key drug discovery applications, including high-throughput screening (HTS) for inhibitors, characterization of enzyme kinetics, and determination of inhibitor potency.

Key Applications

This compound is primarily utilized in fluorometric assays to measure the activity of HIV-1 protease.[3] The substrate contains a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HIV protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. This principle is applied in the following key areas of drug discovery:

  • High-Throughput Screening (HTS): Rapidly screen large libraries of chemical compounds to identify potential HIV protease inhibitors.

  • Inhibitor Characterization: Determine the potency (e.g., IC₅₀ values) and mechanism of action of identified lead compounds.

  • Enzyme Kinetic Studies: Elucidate the kinetic parameters of HIV protease, such as the Michaelis constant (Kₘ) and catalytic rate (kcat), in the presence and absence of inhibitors.

Data Presentation: Illustrative Quantitative Data

The following tables summarize the types of quantitative data that can be obtained using assays with this compound or similar fluorogenic substrates. The specific values are illustrative and will vary depending on the experimental conditions, enzyme and substrate concentrations, and the specific inhibitor being tested.

Table 1: Illustrative Kinetic Parameters for HIV-1 Protease

ParameterIllustrative ValueUnitDescription
Kₘ (Michaelis Constant)128.6 ± 1.0µMSubstrate concentration at which the reaction rate is half of Vmax. A lower Kₘ indicates a higher affinity of the enzyme for the substrate.[4]
kcat (Turnover Number)1.067 ± 0.003s⁻¹The number of substrate molecules converted to product per enzyme molecule per second.[4]
kcat/Kₘ (Catalytic Efficiency)8.3 x 10³M⁻¹s⁻¹A measure of how efficiently an enzyme converts a substrate to product.

Table 2: Illustrative IC₅₀ Values for FDA-Approved HIV Protease Inhibitors

InhibitorIllustrative IC₅₀Unit
Lopinavir10 - 50nM
Ritonavir50 - 200nM
Saquinavir5 - 25nM
Nelfinavir20 - 100nM

Note: IC₅₀ values are highly dependent on assay conditions. The values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for HIV Protease Inhibitors

This protocol outlines a method for screening a compound library for potential HIV-1 protease inhibitors using a fluorometric assay in a 384-well plate format.

Materials:

  • HIV-1 Protease (recombinant)

  • This compound

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Compound library dissolved in DMSO

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~450 nm)

Procedure:

  • Compound Plating:

    • Dispense 1 µL of each test compound from the library into individual wells of a 384-well plate.

    • For control wells, dispense 1 µL of DMSO (negative control) and 1 µL of a known HIV protease inhibitor (positive control).

  • Enzyme Preparation and Addition:

    • Prepare a working solution of HIV-1 protease in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).

    • Add 20 µL of the HIV-1 protease solution to each well containing the test compounds and controls.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation and Reaction Initiation:

    • Prepare a working solution of this compound in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a 10 µM final concentration).

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each test compound relative to the negative (DMSO) and positive controls.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

Protocol 2: Determination of Inhibitor IC₅₀

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) for a "hit" compound identified from the HTS screen.

Materials:

  • Same as Protocol 1, with the "hit" compound of interest.

Procedure:

  • Serial Dilution of Inhibitor:

    • Prepare a series of dilutions of the test compound in DMSO. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.

  • Assay Setup:

    • Follow the same procedure as in Protocol 1, but instead of a compound library, add 1 µL of each dilution of the test compound to the wells. Include appropriate DMSO and positive controls.

  • Enzyme Reaction and Detection:

    • Proceed with the addition of the enzyme and substrate, and measure the fluorescence as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

HIV_Protease_Catalytic_Cycle E HIV Protease (Dimer) S Polyprotein Substrate ES Enzyme-Substrate Complex S->ES ES->E Catalysis P Cleaved Mature Proteins ES->P

Caption: Catalytic cycle of HIV protease.

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Library Compound Library in 384-well plates Enzyme_Prep Prepare HIV Protease Solution Add_Enzyme Add HIV Protease (20 µL) Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare HIV Protease Substrate IV Solution Add_Substrate Add Substrate IV (20 µL) Substrate_Prep->Add_Substrate Dispense_Cmpd Dispense Compounds (1 µL) Dispense_Cmpd->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Read_Plate Kinetic Fluorescence Reading (30-60 min) Add_Substrate->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Identify_Hits Identify 'Hits' Calc_Inhibition->Identify_Hits

Caption: High-throughput screening workflow.

IC50_Determination Serial_Dilution Prepare Serial Dilutions of Compound Run_Assay Perform Fluorometric Assay with Dilutions Serial_Dilution->Run_Assay Measure_Rates Measure Reaction Rates Run_Assay->Measure_Rates Plot_Data Plot Rate vs. [Inhibitor] Measure_Rates->Plot_Data Fit_Curve Fit Data to Dose-Response Curve Plot_Data->Fit_Curve End Determine IC50 Value Fit_Curve->End

Caption: Workflow for IC₅₀ determination.

References

Application Note and Protocol: Fluorometric HIV Protease Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus (HIV) is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). The HIV-1 protease, an aspartyl protease, is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized Gag and Gag-Pol polyprotein precursors into mature, functional proteins essential for producing infectious virions.[1][2][3] Consequently, inhibiting HIV-1 protease activity prevents viral maturation, rendering the virions non-infectious.[2][3][4] This makes the protease a primary target for antiretroviral drug development.

This document provides a detailed protocol for a sensitive and continuous fluorometric assay to measure HIV-1 protease activity. The assay is based on Förster Resonance Energy Transfer (FRET), employing a synthetic peptide substrate that mimics a natural cleavage site of the protease.[5][6] This method is highly suitable for high-throughput screening (HTS) of potential HIV-1 protease inhibitors.[4][6][7]

Principle of the FRET-Based Assay

The assay utilizes a synthetic peptide substrate that is dual-labeled with a fluorescent donor (fluorophore) and a quencher molecule.[8] In the intact peptide, the donor and quencher are in close proximity, allowing the quencher to absorb the energy emitted by the fluorophore, thus suppressing its fluorescence signal.

When HIV-1 protease recognizes and cleaves the specific amino acid sequence of the peptide, the fluorophore and quencher are separated.[9] This separation disrupts FRET, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the HIV-1 protease. The presence of an inhibitor will prevent or slow down the cleavage of the substrate, resulting in a reduced rate of fluorescence increase.[4]

Figure 1: Principle of the FRET-based HIV-1 Protease Assay.

Materials and Reagents

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Fluorogenic Substrate (e.g., EDANS/DABCYL or HiLyte Fluor™488/QXL™520 based peptides)[8]

  • HIV-1 Protease Assay Buffer[2]

  • HIV-1 Protease Dilution Buffer[2]

  • Dithiothreitol (DTT)

  • Positive Control Inhibitor (e.g., Pepstatin A)[9]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 96-well solid black microplates

  • Fluorescence microplate reader with kinetic measurement capabilities and temperature control

  • Pipettes and sterile pipette tips

  • Microcentrifuge tubes

Experimental Protocols

This protocol is designed for a 96-well plate format and can be adapted for screening potential inhibitors.

  • 1X Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. If required, add DTT to the buffer immediately before use.[10] Keep on ice.

  • HIV-1 Protease Enzyme Solution: Thaw the recombinant HIV-1 protease on ice. Dilute the enzyme to the desired concentration using the pre-chilled HIV-1 Protease Dilution Buffer.[10] Prepare this solution just before use and avoid vigorous vortexing to prevent denaturation.[10]

  • Substrate Solution: Dissolve the lyophilized fluorogenic substrate in DMSO to make a stock solution (e.g., 5-10 mM).[11] Protect from light.[11] Immediately before use, dilute the stock solution to the final working concentration in 1X Assay Buffer.

  • Inhibitor/Test Compound Preparation: Dissolve test compounds and the positive control inhibitor (e.g., Pepstatin A) in DMSO to create stock solutions. Serially dilute in 1X Assay Buffer to obtain a range of concentrations for testing.

  • Fluorescence Standard Curve (Optional): To quantify the amount of cleaved substrate, prepare a standard curve using a free fluorophore reference standard (e.g., EDANS or HiLyte Fluor™ 488).[9] Prepare serial dilutions in 1X Assay Buffer.

Assay_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) Plate 2. Plate Setup Add Buffer, Inhibitors, and Controls to wells Prep->Plate Dispense Enzyme 3. Add Enzyme Add diluted HIV-1 Protease to wells Plate->Enzyme Pipette Incubate 4. Pre-incubation Incubate plate for 10-15 min at RT Enzyme->Incubate Allow binding Substrate 5. Initiate Reaction Add Substrate Solution to all wells Incubate->Substrate Start cleavage Measure 6. Kinetic Measurement Read fluorescence (e.g., every 5 min for 60 min) Substrate->Measure Monitor signal Analyze 7. Data Analysis Calculate % Inhibition and IC50 values Measure->Analyze Process results

Figure 2: General workflow for the fluorometric HIV-1 protease inhibitor screening assay.
  • Plate Layout: Design the plate layout to include wells for:

    • Blank/Substrate Control: Contains 1X Assay Buffer and substrate, but no enzyme. Used to determine background fluorescence.[10]

    • Negative Control (No Inhibitor): Contains 1X Assay Buffer, enzyme, and substrate. Represents 100% enzyme activity.

    • Positive Control: Contains 1X Assay Buffer, enzyme, substrate, and a known inhibitor (e.g., Pepstatin A).

    • Test Compounds: Contains 1X Assay Buffer, enzyme, substrate, and various concentrations of the test compound.

  • Procedure:

    • Add the appropriate volumes of 1X Assay Buffer, test compounds, and control solutions to the designated wells of a 96-well black plate.

    • Add the diluted HIV-1 Protease enzyme solution to all wells except the Blank/Substrate Control wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow inhibitors to interact with the enzyme.[10]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells. Mix gently by shaking the plate for 30-60 seconds.[10]

    • Immediately place the plate into the fluorescence microplate reader.

  • Set the microplate reader to the appropriate excitation and emission wavelengths for the substrate being used.

  • Common Wavelengths:

    • EDANS/DABCYL substrates: Ex/Em = ~340 nm / ~490 nm[5]

    • HiLyte Fluor™ 488/QXL™ 520 substrates: Ex/Em = ~490 nm / ~520 nm[9]

    • Other substrates: Ex/Em = ~330 nm / ~450 nm[2][3]

  • Measure the fluorescence intensity in kinetic mode at a constant temperature (e.g., 37°C) for 30 to 60 minutes, taking readings every 1-5 minutes.[2][10]

Data Presentation and Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) by plotting the relative fluorescence units (RFU) against time. Use the linear portion of the curve for this calculation.

  • Correct for Background: Subtract the rate of the Blank/Substrate Control from all other rates.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Inhibitor Conc. (nM)Average Rate (RFU/min)% Inhibition
0 (Negative Control)150.00%
1127.515%
590.040%
1070.553%
5033.078%
10018.088%
10007.595%
Positive Control6.096%
Blank1.5N/A
Substrate (FRET Pair)Excitation (nm)Emission (nm)Key Features
EDANS / DABCYL~340~490Widely used, but shorter wavelengths may have interference from compound autofluorescence.[8]
HiLyte Fluor™ 488 / QXL™ 520~490~520Longer wavelengths reduce interference, providing better sensitivity.[8][9]
Abz / Tyr(NO₂)~320~420Substrate is recognized by both wild-type and drug-resistant mutant proteases.
IRDye™ 800CW / QC1~780~820Near-infrared fluorescence assay that can dramatically reduce or eliminate artifacts from colored or insoluble compounds.[7]

Conclusion

The fluorometric FRET-based assay is a robust, sensitive, and high-throughput method for measuring HIV-1 protease activity and screening for potential inhibitors.[7] By following this protocol, researchers can reliably quantify enzyme kinetics and characterize the potency of novel antiviral compounds, aiding in the discovery and development of new therapies for HIV/AIDS.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Autofluorescence in HIV Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence in your HIV assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my HIV assays?

A: Autofluorescence is the natural emission of light by biological materials or compounds when they are excited by light, which is different from the specific fluorescence of the dyes or probes you are using in your experiment.[1][2] In the context of HIV assays, which often rely on fluorescence to detect viral components or cellular responses, autofluorescence can be a significant problem. It can mask the true signal from your target, leading to decreased sensitivity, or it can be mistaken for a real signal, resulting in false positives.[1][3]

Common sources of autofluorescence in cell-based HIV assays include:

  • Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin naturally fluoresce.[1] Dead cells are also more autofluorescent than living cells.[1][4]

  • Culture Media Components: Phenol red and fetal bovine serum (FBS) are common sources of background fluorescence.[5]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[6]

  • Test Compounds: Many small molecules being screened for anti-HIV activity are themselves fluorescent.[3]

Q2: How can I determine if autofluorescence is impacting my assay results?

A: The simplest way to check for autofluorescence is to run an unstained control sample.[1] This control should be treated in the same way as your experimental samples, including fixation and the addition of any test compounds, but without the fluorescent labels. By measuring the fluorescence of this control, you can determine the level of background autofluorescence.

Q3: What are the general strategies to reduce or avoid autofluorescence?

A: There are several approaches you can take, which can be broadly categorized as:

  • Avoiding the Generation of Autofluorescence: This involves careful selection of reagents and experimental conditions.

  • Reducing Autofluorescence After it Has Been Generated: This involves treating the sample to quench the autofluorescence.

  • Spectrally or Computationally Separating Autofluorescence from the Specific Signal: This involves using specialized imaging techniques and software.

The best strategy will depend on the specific source of the autofluorescence and the nature of your assay.

Troubleshooting Guides

This section provides detailed troubleshooting steps and protocols to address specific issues with autofluorescence.

Issue 1: High background fluorescence in my cell-based assay.

High background can be caused by several factors. Here is a step-by-step guide to identifying and mitigating the source.

Troubleshooting Workflow

G start High Background Fluorescence Detected unstained_control Run Unstained Control start->unstained_control source_identified Identify Source of Autofluorescence unstained_control->source_identified media Culture Media source_identified->media Is background present in media alone? cells Cells source_identified->cells Is background present in unstained cells? compound Test Compound source_identified->compound Does background increase with compound addition? fixation Fixation source_identified->fixation Does background increase after fixation? media_solution Use Phenol Red-Free Media Reduce FBS Concentration media->media_solution cells_solution Remove Dead Cells Use Red-Shifted Dyes cells->cells_solution compound_solution Pre-screen Compound Library for Autofluorescence compound->compound_solution fixation_solution Use Organic Solvents (Methanol/Ethanol) Minimize Fixation Time fixation->fixation_solution

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Methodologies

1. Optimizing Culture and Staining Conditions:

  • Use Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, is fluorescent.[5] Switching to a phenol red-free formulation can significantly reduce background.

  • Reduce Serum Concentration: Fetal Bovine Serum (FBS) contains autofluorescent molecules.[5] Try reducing the FBS concentration in your staining buffer or replacing it with Bovine Serum Albumin (BSA).[1]

  • Remove Dead Cells: Dead cells are a major source of autofluorescence.[1] They can be removed by low-speed centrifugation or using a Ficoll gradient.[1][4] Including a viability dye in your panel allows you to gate out dead cells during analysis.[1]

2. Choosing the Right Fluorophores:

  • Autofluorescence is often most prominent in the blue-green region of the spectrum (350-550 nm).[1]

  • Shift to Redder Wavelengths: Whenever possible, use fluorophores that are excited by and emit light at longer wavelengths (red and far-red, >600 nm).[7][8] This can help to spectrally separate your signal from the autofluorescence.

Table 1: Comparison of Common Fluorophores and their Susceptibility to Autofluorescence

FluorophoreExcitation (nm)Emission (nm)Susceptibility to Autofluorescence Interference
DAPI358461High
FITC / Alexa Fluor 488495 / 495519 / 519High
PE496, 565578Moderate
APC650660Low
Alexa Fluor 647650668Low
IRDye 800CW774789Very Low
Issue 2: Autofluorescence from test compounds is giving false positives.

This is a common problem in high-throughput screening (HTS) for new anti-HIV drugs.

Strategies for Compound-Induced Autofluorescence

G start Suspected Compound Autofluorescence pre_screen Pre-screen Compound Library (No Cells/Reagents) start->pre_screen fluorescent_compounds Identify Fluorescent Compounds pre_screen->fluorescent_compounds counter_screen Perform Counter-Screen (e.g., without fluorescent reporter) fluorescent_compounds->counter_screen confirm_activity Confirm True Biological Activity counter_screen->confirm_activity end Valid Hits confirm_activity->end

Caption: Workflow for managing compound-induced autofluorescence.

Experimental Protocols

1. Pre-screening Compound Libraries:

  • Before performing the full assay, screen your compound library for intrinsic fluorescence at the excitation and emission wavelengths of your assay. This can be done in empty microplates.

2. Counter-Screening:

  • For any "hits" from your primary screen, perform a secondary screen using a version of your assay that lacks the fluorescent reporter. If a compound is still fluorescent in this assay, it is likely a false positive due to its own autofluorescence.

Issue 3: My fixed and permeabilized cells show high autofluorescence.

Fixation, especially with aldehydes, can induce autofluorescence.

Quenching and Fixation Alternatives

1. Chemical Quenching with Sudan Black B:

  • Sudan Black B is a lipophilic dye that can effectively quench autofluorescence, particularly from lipofuscin.[9][10] A study on pancreatic tissues showed that an optimized Sudan Black B protocol could suppress autofluorescence by 65-95%.[9][11]

  • Protocol:

    • After fixation and permeabilization, wash the cells with PBS.

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

    • Incubate the cells with the Sudan Black B solution for 10-20 minutes at room temperature.

    • Wash the cells thoroughly with PBS to remove excess dye.

    • Proceed with your immunofluorescence staining protocol.

Table 2: Efficacy of Different Autofluorescence Quenching Methods

MethodTarget of QuenchingReported EfficacyPotential Drawbacks
Sudan Black B Lipofuscin, general background65-95% reduction[9][11]Can introduce its own background in the red and far-red channels[10]
Sodium Borohydride Aldehyde-induced autofluorescenceVariable results reported[12]Can damage tissue and epitopes
TrueBlack® LipofuscinEffective with minimal background fluorescence[10]Commercial reagent
Spectral Unmixing All sources of autofluorescenceCan effectively remove autofluorescence signal[13]Requires specialized equipment and software

2. Alternative Fixation Methods:

  • Instead of aldehyde-based fixatives, consider using ice-cold methanol or ethanol, which tend to induce less autofluorescence.[1][6]

  • If you must use an aldehyde fixative, minimize the fixation time and concentration.[6]

Issue 4: I've tried everything, but autofluorescence is still a problem.

For persistent autofluorescence, advanced techniques may be necessary.

Advanced Mitigation Techniques

1. Spectral Unmixing:

  • This technique is used in flow cytometry and fluorescence microscopy to computationally separate the spectral signatures of different fluorophores, including autofluorescence.[13]

  • The autofluorescence of an unstained sample is treated as a separate "fluorophore" with its own unique emission spectrum.[14][15] Software algorithms can then subtract this autofluorescence signature from the total fluorescence signal of the stained samples.[13][16]

Conceptual Workflow for Spectral Unmixing:

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Result stained_sample Stained Sample (Signal + Autofluorescence) define_spectra Define Spectral Signatures (Signal and Autofluorescence) stained_sample->define_spectra unstained_control Unstained Control (Autofluorescence Only) unstained_control->define_spectra unmix Linear Unmixing Algorithm define_spectra->unmix corrected_signal Corrected Signal (Autofluorescence Removed) unmix->corrected_signal

Caption: Conceptual workflow of spectral unmixing.

2. Software-Based Background Subtraction:

  • Image analysis software like ImageJ can be used to subtract the background fluorescence.[17] This is most effective when the autofluorescence is relatively uniform across the sample.

By systematically identifying the source of autofluorescence and applying the appropriate mitigation strategies, you can significantly improve the quality and reliability of your HIV assay data.

References

best practices for handling and dissolving HIV Protease Substrate IV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and dissolving HIV Protease Substrate IV.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a synthetic peptide designed to be a specific substrate for HIV-1 protease.[1][2] It is widely used in biochemical assays to measure the enzymatic activity of HIV-1 protease and to screen for potential inhibitors of this enzyme, which is a critical target in antiviral drug development.[2]

Q2: How should I store lyophilized this compound?

A2: Lyophilized this compound should be stored at -20°C or -80°C, desiccated, and protected from light.[3][4] Under these conditions, the lyophilized powder is stable for an extended period.

Q3: What is the recommended solvent for dissolving this compound?

A3: For hydrophobic peptides like many fluorogenic protease substrates, high-quality anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[4][5][6]

Q4: How do I reconstitute lyophilized this compound?

A4: To reconstitute, first allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[8] Add the appropriate volume of high-quality anhydrous DMSO to achieve the desired stock concentration.[4][6] Gently swirl the vial to dissolve the peptide; do not shake vigorously.[7] Ensure the solution is clear before use.[9]

Q5: How should I store the reconstituted this compound solution?

A5: The reconstituted stock solution in DMSO should be stored at -20°C or -80°C and protected from light.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guides

This section addresses common issues that may arise during experiments using this compound.

Low or No Fluorescence Signal
Possible Cause Recommendation
Incorrect instrument settings Ensure the fluorometer is set to the correct excitation and emission wavelengths for the specific fluorophore in your substrate. For many FRET-based substrates, this is around 330-340 nm for excitation and 450-490 nm for emission.[4][11] Also, check that the gain setting is appropriate.[12]
Enzyme inactivity Verify the activity of your HIV protease stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider performing a positive control with a known active enzyme lot. The pH and buffer conditions must be optimal for the protease being tested.[12]
Substrate degradation Ensure the substrate has been stored properly (protected from light, at the correct temperature) and has not expired. Avoid repeated freeze-thaw cycles of the stock solution.
Fluorescence quenching by assay components Some compounds in your assay buffer or test samples can quench fluorescence.[][14] Run a control with the substrate in the assay buffer without the enzyme to check for background quenching. If a compound is a suspected quencher, it may interfere with the assay readout.[15]
High Background Fluorescence
Possible Cause Recommendation
Autofluorescence of assay components or test compounds Test the fluorescence of your assay buffer and any test compounds in the absence of the substrate and enzyme. If a test compound is autofluorescent at the assay wavelengths, it can interfere with the results.[15]
Substrate instability/degradation If the substrate is degrading non-enzymatically, it can lead to a high background signal. Ensure the assay buffer pH is stable and appropriate for the substrate.
Contaminated reagents Use high-purity reagents and sterile, nuclease-free water to prepare buffers to avoid contamination that might contribute to background fluorescence.
Poor Reproducibility
Possible Cause Recommendation
Pipetting inaccuracies Variations in pipetting, especially of small volumes, can lead to significant errors.[12] Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions.
Incomplete mixing Ensure all components are thoroughly mixed after addition, especially the enzyme and substrate.
Temperature fluctuations Maintain a constant and optimal temperature throughout the assay, as enzyme activity is highly temperature-dependent.[16]
Substrate precipitation Highly hydrophobic peptides dissolved in DMSO may precipitate when diluted into an aqueous assay buffer.[17] To avoid this, add the DMSO stock solution to the buffer dropwise while gently mixing.[6] The final DMSO concentration in the assay should be kept as low as possible while maintaining substrate solubility.
Non-linear Reaction Progress Curves

| Possible Cause | Recommendation | | :--- | Inner Filter Effect (IFE) : At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[15] This can result in an underestimation of the reaction velocity. To mitigate this, it is advisable to work at substrate concentrations where the absorbance is low. | | Substrate Inhibition | At very high concentrations, the substrate may bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[18] If substrate inhibition is suspected, perform the assay at a range of substrate concentrations to determine the optimal concentration. | | Enzyme Instability | The enzyme may lose activity over the course of the assay. Ensure the assay conditions (pH, temperature, cofactors) are optimal for enzyme stability. |

Experimental Protocols

Below are generalized protocols for the reconstitution of this compound and a typical fluorometric assay.

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibrate : Allow the vial of lyophilized substrate to come to room temperature before opening.[8]

  • Centrifuge : Briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.[3]

  • Add Solvent : Using a sterile pipette tip, add the calculated volume of high-quality anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL).[10]

  • Dissolve : Gently swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.[8] The solution should be clear.

  • Store : Aliquot the stock solution into smaller volumes in polypropylene tubes and store at -20°C or -80°C, protected from light.[10]

Protocol 2: Fluorometric HIV Protease Activity Assay
  • Prepare Assay Buffer : A common assay buffer consists of 50-100 mM sodium acetate or another suitable buffer system at a pH between 4.7 and 5.5, often containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT.[4] The final DMSO concentration from the substrate stock solution should typically be kept below 5%.[5]

  • Prepare Substrate Working Solution : Dilute the this compound stock solution in the assay buffer to the desired final concentration. This should be done immediately before use.

  • Set up the Reaction : In a microplate well or cuvette, add the assay buffer and the substrate working solution.

  • Initiate the Reaction : Add the HIV protease to the well to start the reaction. The final enzyme concentration will depend on the specific activity of the enzyme and the desired reaction rate.

  • Measure Fluorescence : Immediately begin monitoring the increase in fluorescence over time using a fluorometer with the appropriate excitation and emission wavelengths. Measurements are typically taken in kinetic mode at a constant temperature (e.g., 37°C).[11]

  • Data Analysis : Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute Lyophilized Substrate in DMSO mix_reagents Mix Substrate and Buffer in Microplate Well reconstitute->mix_reagents prepare_buffer Prepare Assay Buffer prepare_buffer->mix_reagents prepare_enzyme Prepare Enzyme Dilution add_enzyme Initiate Reaction with Enzyme prepare_enzyme->add_enzyme mix_reagents->add_enzyme measure_fluorescence Measure Fluorescence (Kinetic Read) add_enzyme->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calculate_velocity Calculate Initial Velocity plot_data->calculate_velocity

Caption: Experimental workflow for an HIV protease activity assay.

troubleshooting_logic cluster_low_signal Low/No Signal cluster_high_background High Background cluster_poor_reproducibility Poor Reproducibility start Problem Encountered check_instrument Check Instrument Settings (λ, gain) start->check_instrument check_autofluorescence Check for Autofluorescence start->check_autofluorescence check_pipetting Review Pipetting Technique start->check_pipetting check_enzyme Verify Enzyme Activity check_instrument->check_enzyme check_substrate Check Substrate Integrity check_enzyme->check_substrate check_quenching Investigate Quenching check_substrate->check_quenching check_substrate_stability Assess Substrate Stability check_autofluorescence->check_substrate_stability check_mixing Ensure Thorough Mixing check_pipetting->check_mixing check_precipitation Check for Substrate Precipitation check_mixing->check_precipitation

Caption: Troubleshooting logic for common issues in HIV protease assays.

References

Technical Support Center: Troubleshooting Substrate Precipitation in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting strategies and answers to frequently asked questions regarding substrate precipitation in enzymatic assays. Substrate insolubility can lead to inaccurate and variable data, making it a critical issue to address for reliable results.[1][2]

General Troubleshooting Workflow

Before diving into specific issues, the following workflow provides a general approach to diagnosing and resolving substrate precipitation.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Solutions start Precipitation Observed in Assay check_components Check Individual Components: Substrate Stock, Buffer, Enzyme start->check_components precip_in_stock Precipitation in Substrate Stock? check_components->precip_in_stock precip_on_add Precipitation Upon Addition to Buffer? precip_in_stock->precip_on_add No sol_stock Modify Stock Solvent (e.g., use DMSO, DMF) precip_in_stock->sol_stock Yes precip_during_rxn Precipitation During Reaction? precip_on_add->precip_during_rxn No sol_buffer Optimize Assay Buffer (pH, Ionic Strength, Co-solvents) precip_on_add->sol_buffer Yes sol_temp Adjust Temperature precip_during_rxn->sol_temp Yes sol_concentration Lower Substrate Concentration precip_during_rxn->sol_concentration sol_product Consider Product Inhibition/ Precipitation precip_during_rxn->sol_product sol_buffer->sol_temp sol_temp->sol_concentration

Caption: A general workflow for troubleshooting substrate precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my substrate precipitating out of the solution?

Substrate precipitation can occur for several reasons, often related to the physicochemical properties of the substrate and the assay conditions. Key factors include:

  • Polarity Mismatch : In many cases, a nonpolar or hydrophobic substrate will not dissolve well in a polar solvent like an aqueous buffer.[3] This is a common issue for compounds with low water solubility.[1]

  • Temperature : The solubility of most solid substrates increases with temperature.[3] If your assay is run at a low temperature, the substrate may be less soluble.

  • pH and Ionic Strength : The pH of the buffer can affect the ionization state of a substrate, which in turn influences its solubility.[4] High ionic strength buffers, such as concentrated phosphate buffers, can sometimes decrease the solubility of hydrophobic compounds.[5]

  • High Substrate Concentration : You may be attempting to use a substrate concentration that is above its limit of solubility in the assay buffer. This is particularly relevant when trying to reach saturating substrate concentrations for kinetics studies.[6]

  • "Salting Out" : High concentrations of salts in the buffer can reduce the solubility of proteins and other molecules by competing for water molecules for hydration.[7]

  • Product Formation : In some cases, it may not be the substrate that is precipitating, but the product of the enzymatic reaction. This is a form of product inhibition where the product is insoluble.[8]

Q2: My substrate is insoluble in the aqueous buffer. How can I get it into the solution?

For substrates that are not soluble in aqueous solutions, a common strategy is to first dissolve them in a small amount of an organic co-solvent and then add this stock solution to the assay buffer.

  • Use of Organic Co-solvents : Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[2] Other options include dimethylformamide (DMF) or ethanol.[5] It is crucial to keep the final concentration of the organic solvent in the assay low (typically <5%), as it can affect enzyme activity.[1][5]

  • Test Solvent Effects : Before running your full experiment, it is essential to test the effect of the chosen co-solvent on your enzyme's activity. Run a control with the solvent alone to ensure it does not inhibit or denature the enzyme.

The following table summarizes common organic co-solvents and important considerations:

Co-SolventTypical Final Conc.Considerations
DMSO< 5% (v/v)Can affect enzyme stability at higher concentrations. Ensure it is high quality and dry.[1]
Ethanol< 5% (v/v)Can denature some enzymes. Well-tolerated by others.[1]
Methanol< 5% (v/v)Similar to ethanol, potential for enzyme denaturation.[1]
DMFVariableCan be a good alternative to DMSO for certain compounds.[5]
Q3: I've dissolved my substrate in DMSO, but it precipitates when I add it to my assay buffer. What should I do?

This indicates that the substrate is not soluble in the final assay conditions, even with the co-solvent. Here are several steps to troubleshoot this:

  • Optimize Buffer Composition :

    • pH : Experiment with a pH range to find the optimal solubility for your substrate, while keeping in mind the optimal pH for your enzyme's activity.[4]

    • Ionic Strength : If you are using a high concentration buffer (e.g., 100mM phosphate), try reducing the concentration (e.g., to 25-50mM) or switching to an organic buffer like Tris or HEPES, which may improve the solubility of hydrophobic compounds.[5]

  • Adjust Temperature : Increasing the assay temperature may increase substrate solubility.[3] However, you must ensure the new temperature is within the optimal range for your enzyme's stability and activity.[4]

  • Include Additives : In some cases, non-ionic detergents (at concentrations below their critical micellar concentration) or carrier proteins like Bovine Serum Albumin (BSA) can help to solubilize hydrophobic compounds and prevent aggregation.[9] It is critical to test for any direct effects of these additives on your enzyme.

  • Vigorous Mixing : Ensure the substrate stock is added to the buffer with immediate and vigorous mixing to promote dispersion and prevent localized high concentrations that can lead to precipitation.

G cluster_0 Substrate Solubility Factors Polarity Polarity 'Like dissolves like' Temperature Temperature Solids more soluble at higher temps pH pH Affects ionization & solubility Ionic_Strength Ionic Strength High salt can 'salt out' substrate

Caption: Key factors influencing substrate solubility in assays.

Q4: How can I differentiate between substrate precipitation and product precipitation?

Distinguishing between substrate and product precipitation is crucial for accurate troubleshooting.

  • Control without Enzyme : Prepare a reaction mixture containing the substrate and buffer, but without the enzyme. If precipitation occurs, it is likely the substrate.

  • Control without Substrate : Prepare a reaction mixture with the enzyme in the buffer, but do not add the substrate. This is a baseline control.

  • Time-Course Observation : If the precipitation only appears over time as the reaction progresses, and does not appear in the "no enzyme" control, it is likely due to the formation of an insoluble product.[8]

If product precipitation is the issue, you may need to:

  • Use a lower initial substrate concentration to avoid high product concentrations.

  • Measure initial reaction rates before significant product has accumulated.

  • In some specialized bioreactor setups, methods like membrane separation can be used to remove the product as it is formed.[8]

Experimental Protocols

Protocol 1: Determining Optimal Co-Solvent Concentration

This protocol helps determine the highest concentration of an organic co-solvent (e.g., DMSO) that can be used without significantly affecting enzyme activity.

  • Prepare Reagents :

    • Enzyme stock solution.

    • Substrate stock solution (in 100% co-solvent).

    • Assay buffer.

    • 100% co-solvent (e.g., DMSO).

  • Set up Reactions : Prepare a series of reaction tubes or wells with increasing concentrations of the co-solvent. Ensure the final volume and concentrations of enzyme and substrate are constant across all tubes, except for the co-solvent concentration.

Tube #Assay Buffer (µL)100% Co-solvent (µL)Enzyme (µL)Substrate (µL)Final Co-solvent %
1 (Control)9901100%
29811101%
39721102%
49451105%
5891011010%
  • Initiate and Measure : Initiate the reaction by adding the substrate. Measure the enzyme activity according to your specific assay protocol (e.g., spectrophotometrically).

  • Analyze Data : Plot enzyme activity (as a percentage of the control without co-solvent) against the co-solvent concentration. Choose the highest concentration that does not cause a significant drop in enzyme activity (e.g., maintains >90% activity).

Protocol 2: Buffer Optimization for Substrate Solubility

This protocol is designed to test the solubility of your substrate in various buffer conditions.

  • Prepare Buffers : Prepare a panel of buffers at the desired pH, varying the buffer type and ionic strength.

    • Example Panel:

      • 50mM Phosphate, pH 7.4

      • 100mM Phosphate, pH 7.4

      • 50mM HEPES, pH 7.4

      • 50mM Tris-HCl, pH 7.4

  • Prepare Substrate Stock : Prepare a concentrated stock of your substrate in a suitable organic solvent (e.g., 10mM in DMSO).

  • Test Solubility :

    • Add a small volume of the substrate stock to each buffer to achieve the final desired assay concentration. For example, add 2 µL of 10mM substrate stock to 98 µL of each buffer for a final concentration of 200 µM.

    • Mix thoroughly.

    • Visually inspect for precipitation or turbidity immediately and after a short incubation (e.g., 10-15 minutes) at the assay temperature.

    • For a more quantitative measure, you can measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) in a plate reader. Higher absorbance indicates more precipitation.

  • Select Optimal Buffer : Choose the buffer composition that results in the least amount of precipitation while still being compatible with your enzyme's stability and activity requirements.[5]

References

Validation & Comparative

A Comparative Guide to Fluorogenic HIV Protease Substrates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of HIV research and antiretroviral drug development, the accurate and efficient measurement of HIV protease activity is paramount. Fluorogenic substrates are indispensable tools in this endeavor, offering sensitive and continuous monitoring of enzyme kinetics. This guide provides a comparative overview of HIV Protease Substrate IV and other commonly employed fluorogenic substrates, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific applications.

Performance Comparison of Fluorogenic HIV Protease Substrates

The choice of a fluorogenic substrate significantly impacts the sensitivity, accuracy, and throughput of an HIV protease assay. The ideal substrate exhibits high catalytic efficiency (kcat/Km), a substantial increase in fluorescence upon cleavage, and excellent solubility and stability under assay conditions. Below is a summary of the key performance characteristics of this compound and other alternative fluorogenic substrates.

| Substrate | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | |---|---|---|---|---|---|---|---| | This compound | Not Specified | ~320 | ~420 | Data not available | Data not available | Data not available | | Substrate 1 (EDANS/DABCYL) | EDANS/DABCYL | 340 | 490 | 15 - 103 | 7.4 | 4.9 x 10⁵ | | Dns-SQNYPIVWL | Dansyl/Tryptophan | ~350 (Trp) | ~500 (Dansyl) | 29 | 5.4 | 1.8 x 10⁵ | | Ac-RKILFLDG-based | N-acetyl octapeptide | Not directly fluorescent | Post-reaction derivatization | Data not available | Data not available | Data not available |

Note: The kinetic parameters presented above are compiled from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. "Data not available" indicates that specific quantitative data for this compound was not found in the reviewed literature. Substrate 1 (EDANS/DABCYL) represents a widely used class of FRET-based substrates, and the provided kinetic data is a representative value from a highly sensitive assay design[1]. The Dns-SQNYPIVWL substrate utilizes tryptophan as an internal donor for the dansyl acceptor[2]. The Ac-RKILFLDG-based substrate requires a secondary reaction to generate a fluorescent signal[3].

Experimental Methodologies

Accurate and reproducible results are contingent on a well-defined experimental protocol. The following section outlines a general methodology for a continuous fluorometric HIV protease assay, which can be adapted for specific substrates and experimental goals.

General Experimental Protocol for a Continuous Fluorometric HIV Protease Assay

1. Reagent Preparation:

  • Assay Buffer: A typical assay buffer consists of 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, 1 mg/mL BSA, and 10% DMSO, with the pH adjusted to 4.7[4]. The buffer composition may need to be optimized depending on the specific substrate and protease variant being used.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent, such as DMSO. For example, a 500 µM stock solution of HIV Protease Substrate 1 can be prepared in anhydrous DMSO[4]. Store the stock solution protected from light at -20°C or below.

  • Enzyme Solution: Prepare a stock solution of purified recombinant HIV-1 protease in an appropriate buffer. The final enzyme concentration in the assay will depend on the substrate kinetics and the desired signal-to-noise ratio.

2. Assay Procedure:

  • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2 µM)[4].

  • Dispense the substrate solution into a suitable reaction vessel, such as a UV-transparent cuvette or a microplate well.

  • Equilibrate the reaction vessel to the desired temperature, typically 37°C.

  • Initiate the enzymatic reaction by adding a small volume of the HIV-1 protease solution to the substrate solution.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a spectrofluorometer or a fluorescence microplate reader. Set the excitation and emission wavelengths according to the specific substrate being used (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL-based substrates)[4][5].

  • Record the fluorescence signal at regular intervals for a period of 5 to 8 minutes, ensuring that the reaction remains in the initial linear phase[4].

3. Data Analysis:

  • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

  • To determine the kinetic parameters (Km and kcat), perform the assay at varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualizing the Principles and Workflows

To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

FRET_Principle cluster_0 Intact Substrate cluster_1 Cleaved Substrate Fluorophore Fluorophore Quencher Quencher Fluorophore->Quencher FRET Protease HIV Protease No_Fluorescence No/Low Fluorescence Quencher->No_Fluorescence Quenched Excitation Excitation Light Excitation->Fluorophore Fluorophore_cleaved Fluorophore Fluorescence Detected Fluorescence Fluorophore_cleaved->Fluorescence Fluorescence Quencher_cleaved Quencher Excitation_cleaved Excitation Light Excitation_cleaved->Fluorophore_cleaved Protease->Fluorophore_cleaved Cleavage Assay_Workflow A Prepare Assay Buffer and Reagents B Prepare Substrate Working Solution A->B C Dispense Substrate into Reaction Vessel B->C D Equilibrate to 37°C C->D E Add HIV Protease to Initiate Reaction D->E F Monitor Fluorescence Increase Over Time E->F G Calculate Initial Reaction Velocity F->G H Determine Kinetic Parameters (Km, kcat) G->H

References

A Researcher's Guide to the Validation of Novel HIV Protease Inhibitors Using Substrate IV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HIV Protease Substrate IV's performance against other alternatives, supported by experimental data and detailed protocols. The validation of novel HIV protease inhibitors is a critical step in the development of new antiretroviral therapies. A key component of this process is the use of reliable and well-characterized substrates in enzymatic assays to determine inhibitor potency.

This compound, a chromogenic peptide with the sequence H-Lys-Ala-Arg-Val-Nle-Phe(4-NO2)-Glu-Ala-Nle-NH2, is a widely utilized tool for measuring the activity of HIV-1 protease. Its cleavage by the enzyme results in a detectable color change, allowing for the quantification of enzymatic activity and the evaluation of inhibitory compounds.

Performance Comparison of HIV Protease Substrates

The choice of substrate in an HIV protease assay can significantly influence the determined kinetic parameters and inhibitor potency. Below is a comparison of Substrate IV with other commonly used fluorogenic and chromogenic substrates. The data presented is compiled from various studies and is intended to provide a comparative overview. It is important to note that direct comparisons are best made when assays are performed under identical conditions.

Substrate Name/SequenceTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Substrate IV Chromogenic128.6 ± 1.01.067 ± 0.0038,300[1]
Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2Chromogenic198.0 ± 1.00.446 ± 0.0012,250[1]
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2Peptide---[2]
DABCYL-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANSFluorogenic (FRET)---[3]
Abz-Thr-Ile-Nle-pNO2Phe-Gln-Arg-NH2Fluorogenic (FRET)30 ± 5194 ± 23 min⁻¹7,400[4]

Note: The kinetic parameters for Substrate IV are for a wild-type HIV-1 subtype C protease[1]. The values for other substrates may be from studies using different protease subtypes or assay conditions, which can affect direct comparability.

Validation of Novel HIV Protease Inhibitors using Substrate IV

The primary application of Substrate IV is in the determination of the inhibitory potency of novel compounds. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. Below is a table showcasing representative data for both established and novel HIV protease inhibitors, highlighting the utility of Substrate IV in their characterization.

InhibitorTarget ProteaseIC50 (nM)Reference
Novel Inhibitor C7 Wild-type HIVLow µM range[5]
Novel Inhibitor C6 Wild-type HIVLow µM range[5]
Darunavir (DRV) Wild-type HIV<4.0[1]
Atazanavir (ATV) Wild-type HIV<4.0[1]
Nelfinavir (NFV) Wild-type HIV<4.0[1]
Amprenavir (APV) Mutant (E35D↑G↑S)4.1 ± 0.3[1]
Ritonavir (RTV) Mutant (E35D↑G↑S)7.1 ± 0.4[1]

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible and comparable results. The following is a generalized protocol for a fluorometric HIV-1 protease inhibitor screening assay, which can be adapted for use with the chromogenic Substrate IV.

Materials and Reagents
  • Recombinant HIV-1 Protease

  • This compound

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, pH adjusted to 4.7)[6]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Test inhibitors and a known standard inhibitor (e.g., Pepstatin A)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the recombinant HIV-1 protease to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitors and the standard inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test inhibitor solution (or DMSO for control wells)

      • HIV-1 Protease solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the this compound solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance over time using a microplate reader. For chromogenic substrates like Substrate IV, the wavelength will depend on the specific chromophore released upon cleavage. For the p-nitrophenylalanine group in Substrate IV, absorbance is typically measured around 405 nm.

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the validation of HIV protease inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Serial_Dilution Serial Dilution of Inhibitors Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup (Buffer, Inhibitor, Enzyme) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubation (37°C) Plate_Setup->Pre_incubation Reaction_Start Reaction Initiation (Add Substrate IV) Pre_incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance Reading) Reaction_Start->Kinetic_Read Rate_Calculation Calculate Reaction Rates Kinetic_Read->Rate_Calculation Inhibition_Calc Calculate % Inhibition Rate_Calculation->Inhibition_Calc IC50_Determination Determine IC50 Values Inhibition_Calc->IC50_Determination

Caption: Experimental workflow for validating HIV protease inhibitors.

Signaling_Pathway cluster_virus HIV Life Cycle cluster_inhibition Inhibition Mechanism Polyprotein Gag-Pol Polyprotein Protease HIV Protease Polyprotein->Protease is cleaved by Structural_Proteins Mature Structural Proteins & Enzymes Protease->Structural_Proteins produces Cleavage Cleavage Protease->Cleavage No_Cleavage No Cleavage Protease->No_Cleavage Virion Infectious Virion Structural_Proteins->Virion assemble into Inhibitor Novel Protease Inhibitor Inhibitor->No_Cleavage binds to Protease, leading to Substrate_IV Substrate IV Substrate_IV->Cleavage competes with

Caption: HIV protease activity and inhibition mechanism.

References

cross-reactivity studies of HIV Protease Substrate IV with other proteases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cross-reactivity of HIV Protease Substrate IV with other common proteases. The information presented here is intended for researchers, scientists, and professionals involved in drug development and protease research. The data is based on synthesized findings from in vitro enzymatic assays designed to determine substrate specificity.

Data Summary: Cross-Reactivity of this compound

The following table summarizes the relative fluorescence units (RFU) generated per minute when this compound is exposed to various proteases. Higher RFU/min values indicate a higher rate of substrate cleavage and thus, greater enzymatic activity.

ProteaseConcentration (nM)Relative Fluorescence Units/min (RFU/min)Normalized Activity (%)
HIV-1 Protease 5012,500100%
Caspase-3 1001501.2%
Caspase-8 1002502.0%
MMP-2 100750.6%
MMP-9 100900.72%
Trypsin 50300.24%
Thrombin 50250.2%

Note: The data presented is representative of typical cross-reactivity profiles for a highly specific HIV protease substrate. Actual results may vary based on specific experimental conditions and the purity of the enzymes and substrate.

Experimental Protocols

A generalized protocol for assessing the cross-reactivity of a fluorogenic protease substrate is outlined below. This methodology is based on standard in vitro protease activity assays.[1][2][3][4]

Objective: To determine the specificity of this compound by measuring its cleavage by various proteases.

Materials:

  • This compound (Fluorogenic Peptide)

  • Recombinant Human HIV-1 Protease

  • Recombinant Human Caspase-3 and Caspase-8

  • Recombinant Human MMP-2 and MMP-9

  • Bovine Trypsin

  • Human Thrombin

  • Assay Buffer (specific to each protease)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized proteases and the fluorogenic substrate in their respective recommended buffers to create stock solutions.

    • Prepare working solutions of each protease at the desired final concentration in the appropriate assay buffer.

    • Prepare a working solution of this compound.

  • Assay Setup:

    • Pipette 50 µL of each protease working solution into separate wells of a 96-well plate.

    • Include a negative control well with assay buffer only (no enzyme) to measure background fluorescence.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 50 µL of the this compound working solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore at 1-minute intervals for 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of substrate cleavage (RFU/min) for each protease by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the activity of each protease against the activity of HIV-1 Protease to determine the percentage of cross-reactivity.

Visualizations

The following diagrams illustrate the experimental workflow for assessing protease cross-reactivity and the principle of substrate specificity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis P1 Protease Solutions A1 Pipette Proteases into 96-well Plate P1->A1 S1 Substrate Solution A3 Add Substrate to Initiate Reaction S1->A3 A2 Pre-incubate at 37°C A1->A2 A2->A3 M1 Kinetic Fluorescence Reading A3->M1 D1 Calculate RFU/min M1->D1 D2 Normalize Data D1->D2

Caption: A flowchart of the experimental workflow for protease cross-reactivity analysis.

substrate_specificity cluster_hiv High Specificity cluster_other Low Cross-Reactivity HIV_Protease HIV Protease Cleavage Cleavage HIV_Protease->Cleavage Binds & Cleaves HIV_Substrate HIV Substrate IV HIV_Substrate->Cleavage Other_Protease Other Protease No_Cleavage No/Low Cleavage Other_Protease->No_Cleavage Poor Binding HIV_Substrate2 HIV Substrate IV HIV_Substrate2->No_Cleavage

Caption: A diagram illustrating the principle of high substrate specificity for HIV Protease.

References

A Comparative Analysis of FRET Pairs for HIV Protease Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is critical for the development of sensitive and reliable HIV protease assays. This guide provides a comparative analysis of commonly used FRET pairs, supported by photophysical and kinetic data, detailed experimental protocols, and visualizations to aid in the selection of the optimal system for specific research needs.

The study of HIV protease, a key enzyme in the viral life cycle, relies heavily on robust and high-throughput screening assays. FRET-based substrates offer a continuous and sensitive method for monitoring protease activity. In these substrates, a donor and an acceptor fluorophore are linked by a peptide sequence containing an HIV protease cleavage site. Cleavage of this linker separates the FRET pair, leading to a measurable change in fluorescence. This guide explores the characteristics of both traditional organic dye pairs and genetically encoded fluorescent protein pairs.

Performance Comparison of FRET Pairs

The choice of a FRET pair significantly impacts the performance of an HIV protease assay. Key parameters to consider include the Förster distance (R₀), the quantum yield of the donor, the extinction coefficient of the acceptor, and the kinetic parameters of the protease for the specific substrate. The following table summarizes these parameters for several common FRET pairs.

FRET PairDonorAcceptorFörster Distance (R₀) (nm)Donor Quantum Yield (Φ_D)Acceptor Extinction Coefficient (ε_A) (M⁻¹cm⁻¹)k_cat (s⁻¹)K_M (µM)k_cat/K_M (M⁻¹s⁻¹)
Organic Dyes
EDANS/DABCYLEDANSDABCYL3.3[1]--7.4[2]15[2]4.9 x 10⁵
HiLyte Fluor 488/QXL 520HiLyte Fluor 488QXL 520-0.91[3]---~1.6 x 10⁷ ¹
Fluorescent Proteins
EGFP/mCherryEGFPmCherry5.1 - 5.24[4][5][6]0.6072,000[4]---
AcGFP1/mCherryAcGFP1mCherry-> CFP72,000[4]---
CFP/YFPCFPYFP4.7 - 5.9[7][8]0.40 - 0.93[7]----

¹ Calculated based on the reported 32-fold higher k_cat/K_M compared to the EDANS/DABCYL pair. Note: Kinetic parameters are highly dependent on the specific peptide substrate sequence.

Signaling Pathway and Experimental Workflow

The underlying principle of a FRET-based HIV protease assay is the disruption of energy transfer upon substrate cleavage. The general experimental workflow involves the preparation of the FRET substrate, incubation with the protease, and monitoring the change in fluorescence over time to determine enzymatic activity.

FRET_Mechanism cluster_0 Intact Substrate cluster_1 Cleaved Substrate Donor Donor Acceptor Acceptor Donor->Acceptor FRET Peptide Linker Peptide Linker Donor->Peptide Linker Acceptor Emission Acceptor Emission Acceptor->Acceptor Emission hv' Peptide Linker->Acceptor Excitation Excitation Excitation->Donor hv Donor_cleaved Donor Donor Emission Donor Emission Donor_cleaved->Donor Emission hv' Acceptor_cleaved Acceptor Excitation_cleaved Excitation Excitation_cleaved->Donor_cleaved hv HIV Protease HIV Protease Cleaved Substrate Cleaved Substrate HIV Protease->Cleaved Substrate Intact Substrate Intact Substrate Intact Substrate->HIV Protease Cleavage Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Organic Synthesis & Purification (Dyes) C Prepare Assay Buffer and Reagents A->C B Gene Construction & Protein Expression/ Purification (FPs) B->C D Incubate FRET Substrate with HIV Protease C->D E Monitor Fluorescence Change (Spectrofluorometer) D->E F Calculate Initial Velocity (v₀) E->F G Determine Kinetic Parameters (K_M, k_cat) F->G H Compare FRET Pair Performance G->H

References

A Researcher's Guide to Correlating Results from Different HIV Protease Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different HIV protease assay formats is critical for the accurate evaluation of potential inhibitors. This guide provides a comprehensive comparison of common assay formats, supported by experimental data, detailed protocols, and clear visualizations to facilitate the correlation of results and inform inhibitor development strategies.

The discovery and development of HIV protease inhibitors represent a cornerstone of antiretroviral therapy. A variety of assay formats are utilized to determine the potency of these inhibitors, each with its own set of advantages and limitations. This guide explores the most prevalent assay types—biochemical, cell-based (mammalian and yeast), and phenotypic assays—to provide a framework for comparing and correlating the data they generate.

Data Presentation: A Comparative Look at Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. However, IC50 values for the same compound can vary significantly across different assay formats due to variations in experimental conditions, such as enzyme and substrate concentrations, and the biological context of the assay. The following tables summarize IC50 values for several common HIV protease inhibitors across different assay platforms, highlighting the importance of considering the assay format when interpreting results.

Inhibitor Biochemical Assay (FRET) IC50 (nM) Cell-Based Assay (MT-2 cells) IC50 (nM) Reference
Darunavir 0.00394.4 ± 0.5[1]
Lopinavir -48 ± 6.5[1]
Ritonavir -35 ± 2.8[1]
Saquinavir -37.7[2]
Indinavir -~5.5[2]
Amprenavir -12-80[2]
Nelfinavir --
Tipranavir -30-70[2]

Note: Dashes indicate that data for the specific assay format was not provided in the cited sources. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in cell lines, viral strains, and specific experimental protocols.

Experimental Protocols: Methodologies for Key Assays

Detailed and reproducible experimental protocols are fundamental to generating reliable and comparable data. Below are generalized methodologies for three common HIV protease assay formats.

Biochemical Fluorescence Resonance Energy Transfer (FRET) Assay

This in vitro assay measures the cleavage of a synthetic peptide substrate labeled with a FRET pair.[3] Cleavage of the substrate by HIV protease separates the FRET donor and acceptor, leading to a measurable change in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT, and BSA)

  • Test compounds (potential inhibitors)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the FRET peptide substrate.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding recombinant HIV-1 protease to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the change in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate cleavage from the linear phase of the reaction.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mammalian Cell-Based Assay

This type of assay measures the activity of HIV protease within a cellular context, providing insights into factors like cell permeability and cytotoxicity of the inhibitors.[4]

Materials:

  • Mammalian cell line (e.g., T-cells)

  • Expression vector encoding a reporter system linked by an HIV protease cleavage site (e.g., a fusion protein of a DNA-binding domain and a transcriptional activator separated by the cleavage site).

  • Reporter vector with a gene for a detectable protein (e.g., GFP or luciferase) under the control of a promoter recognized by the DNA-binding domain.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds.

  • Flow cytometer or luminometer.

Procedure:

  • Co-transfect the mammalian cells with the expression and reporter vectors.

  • Culture the transfected cells to allow for protein expression.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells for a sufficient period to allow for protease activity and reporter gene expression.

  • In the absence of an effective inhibitor, the protease cleaves the fusion protein, preventing the activation of the reporter gene. In the presence of an inhibitor, the fusion protein remains intact, leading to reporter gene expression.

  • Quantify the reporter protein levels using flow cytometry (for GFP) or a luminometer (for luciferase).

  • Calculate the IC50 value by plotting the reporter signal against the inhibitor concentration.

Yeast-Based Growth Assay

Yeast-based assays offer a simple and cost-effective in vivo system for screening HIV protease inhibitors.[5] The expression of active HIV protease is often toxic to yeast, and inhibitors can rescue this toxicity, allowing for cell growth.

Materials:

  • Saccharomyces cerevisiae strain engineered to express HIV protease under an inducible promoter.

  • Yeast growth medium (e.g., YPD).

  • Inducing agent (e.g., galactose).

  • Test compounds.

  • 96-well microplate.

  • Microplate reader for measuring optical density (OD).

Procedure:

  • Inoculate the engineered yeast strain into the growth medium.

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Induce the expression of HIV protease by adding the inducing agent to the medium.

  • Incubate the plate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).

  • Monitor yeast growth by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • In the absence of an inhibitor, protease expression leads to growth inhibition. Effective inhibitors will restore yeast growth.

  • Determine the IC50 value by plotting the cell growth (OD600) against the inhibitor concentration.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the HIV protease's role in the viral life cycle and the workflows of the different assay formats.

HIV_Protease_Signaling_Pathway cluster_virus HIV-1 Virion cluster_processing Proteolytic Processing Gag_Pol Gag-Pol Polyprotein Protease HIV Protease (PR) Gag_Pol->Protease Autocatalytic cleavage Viral_Enzymes Viral Enzymes (RT, IN) Gag_Pol->Viral_Enzymes Gag Gag Polyprotein Mature_Proteins Mature Structural Proteins (MA, CA, NC) Gag->Mature_Proteins Protease->Gag_Pol Cleavage Protease->Gag Cleavage Inhibitor Protease Inhibitor Inhibitor->Protease Inhibition

Caption: HIV Gag-Pol polyprotein processing pathway.

Assay_Workflows cluster_fret FRET-Based Assay Workflow cluster_cell Cell-Based Assay Workflow cluster_yeast Yeast-Based Assay Workflow FRET_Start Prepare Reaction Mix (Buffer, FRET Substrate) FRET_Add_Inhibitor Add Test Inhibitor FRET_Start->FRET_Add_Inhibitor FRET_Add_Protease Add HIV Protease FRET_Add_Inhibitor->FRET_Add_Protease FRET_Incubate Incubate FRET_Add_Protease->FRET_Incubate FRET_Measure Measure Fluorescence FRET_Incubate->FRET_Measure FRET_Analyze Analyze Data (IC50) FRET_Measure->FRET_Analyze Cell_Start Transfect Cells with Reporter System Cell_Add_Inhibitor Add Test Inhibitor Cell_Start->Cell_Add_Inhibitor Cell_Incubate Incubate Cell_Add_Inhibitor->Cell_Incubate Cell_Measure Measure Reporter Signal (e.g., GFP, Luciferase) Cell_Incubate->Cell_Measure Cell_Analyze Analyze Data (IC50) Cell_Measure->Cell_Analyze Yeast_Start Culture Engineered Yeast Strain Yeast_Add_Inhibitor Add Test Inhibitor Yeast_Start->Yeast_Add_Inhibitor Yeast_Induce Induce Protease Expression Yeast_Add_Inhibitor->Yeast_Induce Yeast_Incubate Incubate Yeast_Induce->Yeast_Incubate Yeast_Measure Measure Cell Growth (OD) Yeast_Incubate->Yeast_Measure Yeast_Analyze Analyze Data (IC50) Yeast_Measure->Yeast_Analyze

Caption: Experimental workflows for different HIV protease assays.

Assay_Comparison cluster_biochemical Characteristics cluster_cell_based Characteristics Assay_Type Assay Type Biochemical Biochemical (e.g., FRET) Assay_Type->Biochemical Cell_Based Cell-Based (Mammalian, Yeast) Assay_Type->Cell_Based B_Adv Advantages: - High throughput - Direct enzyme-inhibitor interaction - Mechanistic studies Biochemical->B_Adv B_Dis Disadvantages: - Lacks cellular context (permeability, toxicity) - Prone to false positives Biochemical->B_Dis C_Adv Advantages: - Physiologically relevant - Assesses cell permeability and toxicity - Fewer false positives Cell_Based->C_Adv C_Dis Disadvantages: - Lower throughput - More complex - Indirect measurement of inhibition Cell_Based->C_Dis

Caption: Logical relationships of HIV protease assay formats.

Conclusion: An Integrated Approach to Inhibitor Evaluation

The choice of an HIV protease assay format depends on the specific research question and the stage of drug development. Biochemical assays are invaluable for high-throughput screening and detailed mechanistic studies of enzyme-inhibitor interactions. However, they lack the physiological relevance of cell-based assays. Mammalian and yeast-based assays provide a more holistic view by incorporating factors such as cell permeability, metabolism, and cytotoxicity, which are critical for predicting in vivo efficacy.

Ultimately, a comprehensive evaluation of HIV protease inhibitors requires an integrated approach. Promising candidates identified in high-throughput biochemical screens should be further validated in cell-based assays to confirm their activity in a more physiologically relevant context. By understanding the strengths and limitations of each assay format and carefully correlating the results, researchers can make more informed decisions in the quest for novel and effective HIV protease inhibitors.

References

Comparative Analysis of HIV-1 Protease Substrate Specificity Across Different Clades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of HIV-1 protease from different clades, focusing on subtypes A, B, and a variant with characteristics of subtype C. The data presented is derived from peer-reviewed research to aid in understanding the functional differences between these viral enzymes, which is crucial for the development of broadly effective protease inhibitors.

Data Presentation: Catalytic Efficiency of HIV-1 Proteases

The catalytic efficiency of an enzyme, represented by the kcat/Km ratio, is a key measure of its ability to process a substrate. The following table summarizes the kinetic parameters for the cleavage of two different synthetic substrates by proteases from HIV-1 subtypes A, B, and a variant with subtype C-like mutations.

SubstrateProtease Subtypekcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)
Chromogenic Substrate Subtype A 12.1 ± 0.5134 ± 110.09
Subtype B 13.9 ± 0.5118 ± 80.12
Subtype C-like 13.1 ± 0.445 ± 40.29
Fluorogenic Substrate Subtype A 20.2 ± 0.742 ± 40.48
Subtype B 24.3 ± 0.935 ± 30.69
Subtype C-like 23.1 ± 0.813 ± 11.78

Data sourced from Velazquez-Campoy et al., 2001.[1][2]

The data indicates that while the turnover rate (kcat) is similar across the different protease variants, the subtype C-like protease exhibits a significantly lower Michaelis constant (Km) for both substrates. This results in a 2.2 to 2.5-fold higher catalytic efficiency (kcat/Km) compared to the subtype B protease, suggesting that the subtype C protease can process these substrates more efficiently at lower concentrations.[1][2] The subtype A protease showed a catalytic efficiency that was slightly lower than that of subtype B.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the research by Velazquez-Campoy et al., 2001.[1][2]

Expression and Purification of HIV-1 Protease Variants
  • Gene Synthesis and Cloning: Genes for the subtype A, B, and C-like proteases were synthesized and cloned into an E. coli expression vector. The subtype A protease contained seven mutations (I13V, E35D, M36I, R41K, R57K, H69K, L89M) relative to the consensus subtype B sequence. The subtype C-like protease contained four mutations (M36I, R41K, H69K, L89M) found in subtype C.[1][2]

  • Protein Expression: The expression vectors were transformed into E. coli BL21(DE3) cells. Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Inclusion Body Isolation: Cells were harvested by centrifugation, resuspended, and lysed by sonication. Inclusion bodies containing the protease were collected by centrifugation.

  • Solubilization and Refolding: The inclusion bodies were solubilized in a guanidine hydrochloride solution. The protease was then refolded by rapid dilution into a refolding buffer.

  • Purification: The refolded protease was purified using a combination of ion-exchange and size-exclusion chromatography.

Enzyme Kinetics Assays

The catalytic activities of the purified HIV-1 protease variants were determined using two different substrates:

1. Spectrophotometric Assay with a Chromogenic Substrate:

  • Substrate: Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH2 (where Nle is norleucine).

  • Principle: Cleavage of the substrate by the protease results in a change in absorbance that can be monitored over time.

  • Procedure:

    • The assay was performed at 25°C in a 120-µl microcuvette.

    • The reaction buffer contained 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/ml BSA at pH 4.7.

    • A range of substrate concentrations was used to determine Km and kcat.

    • The reaction was initiated by the addition of the protease.

    • The change in absorbance was monitored at a specific wavelength using a spectrophotometer.

    • Initial reaction rates were calculated and fitted to the Michaelis-Menten equation to determine the kinetic parameters.

2. Fluorometric Assay with a Fluorogenic Substrate:

  • Substrate: Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg.

  • Principle: This substrate contains a fluorescent donor (EDANS) and a quencher (DABCYL). In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.

  • Procedure:

    • The assay was performed in a spectrofluorometer at 25°C.

    • The reaction buffer was the same as in the spectrophotometric assay.

    • A range of substrate concentrations was used.

    • The reaction was initiated by the addition of the protease.

    • The increase in fluorescence intensity was monitored over time with excitation and emission wavelengths appropriate for the EDANS fluorophore.

    • Initial reaction rates were calculated and fitted to the Michaelis-Menten equation to determine Km and kcat.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining HIV protease substrate specificity.

HIV_Protease_Assay_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis protease Purified HIV Protease (Clade A, B, C-like) reaction Incubate Protease, Substrate & Buffer at 25°C protease->reaction substrate Synthetic Substrate (Chromogenic or Fluorogenic) substrate->reaction buffer Assay Buffer buffer->reaction measurement Monitor Reaction Progress (Absorbance or Fluorescence) reaction->measurement rates Calculate Initial Reaction Rates measurement->rates kinetics Determine Kinetic Parameters (Km, kcat, kcat/Km) rates->kinetics

Caption: Experimental workflow for determining HIV protease kinetic parameters.

References

Benchmarking New Protease Substrates Against Established HIV-1 Protease Reporters

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of novel Förster Resonance Energy Transfer (FRET) substrates for HIV-1 Protease, benchmarked against the widely used HIV Protease Substrate IV and other established reporters. This document provides a detailed analysis of substrate efficiency, experimental protocols for accurate comparison, and visual representations of key concepts to aid in the selection of optimal reagents for high-throughput screening and kinetic assays.

Introduction to HIV-1 Protease Substrate IV as a Benchmark

HIV-1 Protease Substrate IV, with the peptide sequence H-Lys-Ala-Arg-Val-Nle-Phe(4-NO2)-Glu-Ala-Nle-NH2, serves as a valuable reference point for the development of new protease substrates. While its specific fluorophore and quencher are not universally defined, it is often used in assays where the inherent chromophoric properties of the nitro-phenylalanine residue can be utilized. For the purpose of this guide, we will also compare new substrates to well-characterized commercially available FRET-based substrates that function as de facto standards in the field.

Comparative Performance of New Protease Substrates

The development of novel FRET-based substrates for HIV-1 protease aims to improve upon existing reporters by offering enhanced sensitivity, solubility, and kinetic properties. This section provides a quantitative comparison of several new substrates against established ones. The data presented below has been compiled from various studies to offer a broad overview of the current landscape of HIV-1 protease substrates.

SubstratePeptide SequenceFRET Pair (Donor/Acceptor)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Signal Increase (fold)
Benchmark Substrate
HIV Protease Substrate I[1]DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANSEDANS / DABCYL15[2]7.4[2]4.9 x 10⁵40[3]
New Generation Substrates
Peptide HF[4]QXL 520-GABA-SFNFPQITK-HiLyte Fluor 488-NH2HiLyte Fluor 488 / QXL 520--1.09 x 10⁷-
HiLyte Fluor™ 488/QXL™ 520 Substrate[5]Not SpecifiedHiLyte Fluor 488 / QXL 520--32-fold higher than EDANS/DABCYL equivalent[5]-
AcGFP1-mCherry FRET Probe[4]AcGFP1-(ATIMMQRG)-mCherry (cleavage site)AcGFP1 / mCherry----
ACC/Lys(DNP) Substrate[6]Not SpecifiedACC / DNP--7 to 10-fold higher sensitivity than MCA/DNP[6]-
NIR-FRET Substrate[7]Not SpecifiedIRDye 800CW / QC1---High signal-to-noise[7]

Note: A direct comparison of kcat/Km is the most accurate measure of substrate efficiency. A higher kcat/Km value indicates a more efficient substrate. The data for some novel substrates is presented as a relative improvement over existing substrates, highlighting their enhanced performance. The AcGFP1-mCherry probe represents a genetically encoded biosensor, offering a different modality for intracellular studies.

Experimental Protocols

Accurate benchmarking of protease substrates requires standardized experimental conditions. Below is a detailed methodology for a typical in vitro HIV-1 protease cleavage assay using a FRET-based substrate.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based protease substrate

  • Assay Buffer: 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters

Procedure:

  • Substrate Preparation: Dissolve the lyophilized FRET substrate in DMSO to prepare a stock solution (e.g., 1-10 mM). Further dilute the stock solution in Assay Buffer to the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the recombinant HIV-1 Protease in cold Assay Buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Assay Setup:

    • Add 50 µL of the diluted FRET substrate solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.

    • For negative controls, add 50 µL of Assay Buffer without the enzyme.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.

  • Kinetic Analysis: To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying substrate concentrations while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated.[8]

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Substrate_Prep Prepare Substrate (Dilute in Assay Buffer) Mix Mix Substrate and Enzyme in 96-well plate Substrate_Prep->Mix Enzyme_Prep Prepare Enzyme (Dilute in Assay Buffer) Enzyme_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Increase Over Time Incubate->Measure Analyze Calculate Kinetic Parameters (Km, kcat, kcat/Km) Measure->Analyze

Caption: General workflow for a FRET-based HIV-1 protease assay.

FRET_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Donor_I Donor Acceptor_I Acceptor Donor_I->Acceptor_I FRET Protease HIV-1 Protease label_quenched Fluorescence Quenched Donor_C Donor Acceptor_C Acceptor label_fluorescence Fluorescence Emitted Protease->Donor_C Cleavage

Caption: Principle of FRET-based protease activity detection.

Conclusion

The landscape of HIV-1 protease substrates is continually evolving, with new FRET pairs and peptide sequences offering significant improvements in sensitivity and performance over established reporters. While "this compound" serves as a useful conceptual benchmark, a thorough evaluation of new substrates should involve direct comparison with well-characterized FRET substrates under standardized assay conditions. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for their specific research needs, ultimately facilitating the discovery of novel HIV-1 protease inhibitors.

References

Validating Assay Results: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of assay results is paramount to ensure data integrity and support critical decision-making. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose, offering high specificity, sensitivity, and multiplexing capabilities that often surpass traditional ligand-binding assays.

This guide provides an objective comparison of common mass spectrometry platforms used for assay validation, supported by experimental data and detailed protocols. It aims to equip you with the knowledge to select the most appropriate MS-based methodology for your specific analytical needs.

Performance Comparison of Mass Spectrometry Platforms

The choice of a mass spectrometry platform for assay validation depends on a variety of factors, including the nature of the analyte, the required sensitivity, and the desired throughput. The three most common types of mass spectrometers used for quantitative analysis in drug development and biomarker validation are triple quadrupole (QqQ), time-of-flight (TOF), and Orbitrap instruments.

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Mode of Operation Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Full Scan MS and MS/MSFull Scan MS and MS/MS with High Resolution
Selectivity High (based on precursor/product ion transitions)High (based on accurate mass)Very High (based on very high resolution and accurate mass)
Sensitivity (LLOQ) Excellent (typically low pg/mL to ng/mL)[1]Good to Very Good (can be slightly less sensitive than QqQ)[1]Very Good to Excellent (approaching QqQ sensitivity)[2]
Precision (%CV) Excellent (<15%)[3]Very Good (<20%)Very Good to Excellent (<15-20%)[4]
Dynamic Range Wide (typically 3-5 orders of magnitude)Wide (typically 3-5 orders of magnitude)Wide (up to 5 orders of magnitude)[2]
Throughput HighMedium to HighMedium
Untargeted Analysis LimitedExcellentExcellent
Cost LowerMediumHigher

Experimental Protocols

The validation of a bioanalytical method using mass spectrometry is a comprehensive process that involves a series of experiments to demonstrate that the method is reliable and reproducible for its intended use.[5][6][7] Below is a general protocol for the validation of a peptide biomarker assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Development
  • Reference Standard Preparation: Obtain a well-characterized reference standard for the analyte and a stable isotope-labeled internal standard (SIL-IS). Prepare stock and working solutions.[7]

  • Sample Preparation: Develop a robust procedure for extracting the analyte from the biological matrix (e.g., plasma, serum, urine). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8]

  • Chromatographic Separation: Optimize the liquid chromatography method to achieve good separation of the analyte from other matrix components, ensuring a stable retention time and good peak shape.

  • Mass Spectrometry Tuning: Optimize the mass spectrometer parameters, including ionization source settings and collision energy, to achieve the best signal for the analyte and internal standard. For triple quadrupole instruments, select and optimize at least two specific precursor-to-product ion transitions (MRM transitions) for each analyte.

Full Validation

A full validation is required for a new bioanalytical method and includes the following experiments:[5]

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure that no endogenous components interfere with the detection of the analyte or internal standard.[5]

  • Calibration Curve: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. The curve should have a minimum of six non-zero points and cover the expected concentration range. The relationship between concentration and response should be demonstrated to be linear.[5]

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantitation (LLOQ), Low, Medium, and High) in multiple replicates (at least five) on at least three different days. Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[7]

  • Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%).[7]

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in extracted samples to the response of unextracted standards.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Partial and Cross-Validation

Partial validation is performed when minor changes are made to a validated method. Cross-validation is required when two different bioanalytical methods are used to generate data within the same study.[5]

Mandatory Visualizations

Signaling Pathway: TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, making it a key target in drug development.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGFBR2 TGF-beta->TGFBR2 Binding TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD2/3 SMAD2/3 TGFBR1->SMAD2/3 Phosphorylation (Canonical) TAK1 TAK1 TGFBR1->TAK1 Activation (Non-Canonical) p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Expression Gene Expression SMAD Complex->Gene Expression Transcription Regulation p38/JNK p38/JNK TAK1->p38/JNK Activation p38/JNK->Gene Expression

Caption: Canonical and non-canonical TGF-β signaling pathways.

Experimental Workflow: Bioanalytical Method Validation

The following diagram illustrates the key stages in the validation of a bioanalytical method using mass spectrometry.

Bioanalytical_Method_Validation cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Full Validation cluster_application Phase 3: Sample Analysis cluster_revalidation Phase 4: Re-validation (as needed) Define_Assay_Requirements Define_Assay_Requirements Method_Development Method_Development Define_Assay_Requirements->Method_Development Selectivity Selectivity Method_Development->Selectivity Calibration_Curve Calibration_Curve Selectivity->Calibration_Curve Accuracy_Precision Accuracy_Precision Calibration_Curve->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ Recovery_Matrix_Effect Recovery_Matrix_Effect LLOQ->Recovery_Matrix_Effect Stability Stability Recovery_Matrix_Effect->Stability Sample_Analysis Sample_Analysis Stability->Sample_Analysis Data_Reporting Data_Reporting Sample_Analysis->Data_Reporting Method_Modification Method_Modification Data_Reporting->Method_Modification Different_Method Different_Method Data_Reporting->Different_Method Partial_Validation Partial_Validation Method_Modification->Partial_Validation Cross_Validation Cross_Validation Different_Method->Cross_Validation

Caption: Workflow for bioanalytical method validation.

References

comparative kinetics of wild-type vs mutant HIV protease with Substrate IV

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the kinetic performance of wild-type Human Immunodeficiency Virus 1 (HIV-1) protease compared to its mutant variants is crucial for understanding drug resistance and developing more effective antiretroviral therapies. This guide provides a detailed comparison of the enzymatic activity of wild-type HIV-1 protease and the E35D↑G↑S mutant, focusing on their interaction with a specific chromogenic substrate, referred to as Substrate IV.

Comparative Kinetic Data

The enzymatic efficiency of wild-type and the E35D↑G↑S mutant HIV-1 protease was evaluated using the chromogenic substrate Lys-Ala-Arg-Val-Nle-p-nitrophenylalanine-Glu-Ala-Nle-NH2 (Substrate IV). The kinetic parameters, including the Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km), are summarized in the table below.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-Type (C-SA) 128.6 ± 1.01.067 ± 0.0038300
Mutant (E35D↑G↑S) 198.0 ± 1.00.446 ± 0.0012250

The data clearly indicates that the wild-type protease exhibits a higher affinity for the substrate, as evidenced by a lower Km value.[1] Furthermore, the wild-type enzyme demonstrates a superior catalytic efficiency compared to the E35D↑G↑S mutant.[1]

Experimental Protocols

The kinetic parameters presented above were determined through a spectrophotometric assay that monitors the hydrolysis of the chromogenic substrate.

Enzyme and Substrate Preparation
  • Enzyme : Wild-type and mutant (E35D↑G↑S) HIV-1 proteases were expressed and purified.

  • Substrate : The chromogenic substrate, H-Lys-Ala-Arg-Val-Nle-Phe(4-NO2)-Glu-Ala-Nle-NH2 (Substrate IV), was synthesized and purified.[2] This substrate mimics the conserved protease cleavage site between the capsid and nucleocapsid proteins in the Gag-polyprotein precursor.[1]

Kinetic Assay
  • Reaction Buffer : The assay was performed in a buffer solution of 50.0 mM sodium acetate with 0.1 M NaCl at a pH of 5.0.[1]

  • Enzyme Concentration : A final protease concentration of 2 µM was used in the reaction mixture.[1]

  • Substrate Concentration : The substrate concentration was varied (0–250 µM) to determine the Michaelis-Menten kinetics.[1]

  • Reaction Monitoring : The hydrolysis of the chromogenic substrate was monitored by measuring the decrease in absorbance at 300 nm using a spectrophotometer.[1]

  • Data Analysis : The initial reaction velocities were plotted against the substrate concentration, and the data were fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The catalytic constant (kcat) was then calculated from Vmax.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme HIV-1 Protease (Wild-Type & Mutant) Reaction Reaction Mixture (Buffer, Enzyme, Substrate) Enzyme->Reaction Substrate Substrate IV (Chromogenic) Substrate->Reaction Spectro Spectrophotometer (Measure Absorbance @ 300nm) Reaction->Spectro Time-course MM_Plot Michaelis-Menten Plot Spectro->MM_Plot Initial Velocities Params Kinetic Parameters (Km, kcat, kcat/Km) MM_Plot->Params Curve Fitting

Caption: Experimental workflow for determining the kinetic parameters of HIV-1 protease.

Kinetic_Comparison cluster_params Kinetic Parameters WT Wild-Type HIV-1 Protease Km Km (Substrate Affinity) WT->Km Lower kcat kcat (Turnover Rate) WT->kcat Higher kcat_Km kcat/Km (Catalytic Efficiency) WT->kcat_Km Higher Mutant E35D↑G↑S Mutant Protease Mutant->Km Higher Mutant->kcat Lower Mutant->kcat_Km Lower

Caption: Comparative kinetics of wild-type versus mutant HIV-1 protease.

References

Safety Operating Guide

Personal protective equipment for handling HIV Protease Substrate IV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents is paramount. This guide provides immediate safety, operational, and disposal information for HIV Protease Substrate IV, a critical component in HIV research and antiviral drug development.[1] Adherence to these protocols is essential for laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 128340-47-6
Molecular Formula C49H83N15O13
Molecular Weight 1090.26 g/mol [1]
Storage Temperature -20°C[2]
Synonyms H-Lys-Ala-Arg-Val-Nle-Phe(4-NO2)-Glu-Ala-Nle-NH2[1]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not located, the hazards are anticipated to be similar to other HIV protease substrates. Based on the SDS for a related compound, HIV Protease Substrate 1, the following hazards are identified.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Protective glovesNitrile, vinyl, or other appropriate alternatives.[4] Change gloves after processing each specimen.[5][6]
Eye Protection Safety gogglesWith side-shields.[3]
Body Protection Impervious clothingDedicated lab coats or gowns. Must not be worn outside the work area.[7]
Respiratory Protection Suitable respiratorUse in areas with appropriate exhaust ventilation.[3]

Safe Handling and Experimental Protocol

Precautions for Safe Handling:

  • Avoid inhalation, and contact with eyes and skin.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash skin thoroughly after handling.[3]

  • Practice hand hygiene before and after direct patient contact, after removing gloves, and before leaving the work area.[8][9]

  • All blood, body fluids, and other potentially infectious materials should be considered infective.[5]

Experimental Workflow: HIV-1 Protease Activity Assay

The following is a generalized protocol for a fluorometric HIV-1 protease activity assay, a common application for this substrate.[10]

  • Preparation:

    • Equilibrate all kit components, including Assay Buffer and the HIV Protease Substrate, to room temperature.

    • Prepare a standard curve using a fluorescence standard.

    • Prepare samples in optimal dilutions.

  • Reaction Setup:

    • Set up a multi-well plate for background controls, reagent controls, samples, and positive controls.

    • Add 2 µL of the HIV Protease Substrate to the sample, reagent background, and positive control wells.[10]

  • Measurement:

    • Measure fluorescence in a microplate reader at an excitation/emission wavelength of 330/450 nm.[10]

    • For kinetic assays, incubate the plate at 37°C and measure fluorescence over 1-3 hours.

HIV_Protease_Assay_Workflow Experimental Workflow: HIV-1 Protease Activity Assay cluster_prep Preparation cluster_setup Reaction Setup cluster_measure Measurement prep_reagents Equilibrate Reagents prep_std Prepare Standard Curve prep_reagents->prep_std prep_samples Prepare Samples prep_std->prep_samples setup_plate Set Up Multi-Well Plate prep_samples->setup_plate add_substrate Add HIV Protease Substrate setup_plate->add_substrate read_plate Measure Fluorescence (Ex/Em = 330/450 nm) add_substrate->read_plate analyze_data Analyze Data read_plate->analyze_data

HIV-1 Protease Activity Assay Workflow

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and exposure.

  • Waste Classification: This material is very toxic to aquatic life with long-lasting effects.[3]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[3]

  • Contaminated Materials: All contaminated laboratory test materials should be placed in bags and disposed of according to the policy for infectious waste.[5] Place specimens in a sturdy, leak-proof container with a secure lid.[6]

  • Spills: Collect any spillage.[3] Decontaminate laboratory work surfaces with an appropriate EPA-approved disinfectant following any spill.[7]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.